Product packaging for Disodium C-allyl sulphonatosuccinate(Cat. No.:CAS No. 91840-45-8)

Disodium C-allyl sulphonatosuccinate

Cat. No.: B12652039
CAS No.: 91840-45-8
M. Wt: 284.20 g/mol
InChI Key: GCXBHWGNMLFGCJ-UHFFFAOYSA-N
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Description

Genesis and Early Developments in Allyl Succinate (B1194679) Chemistry

The chemistry of allyl compounds, characterized by the reactive −CH₂−HC=CH₂ group, has its roots in the 19th century with the isolation of allyl derivatives from natural sources like garlic. rsc.org The term "allyl" itself was coined in 1844 by Theodor Wertheim from the Latin name for garlic, Allium sativum. rsc.org Early research into allyl compounds focused on their unique reactivity, which is distinct from typical vinyl-type compounds. rsc.org

The synthesis of succinic acid derivatives, including esters, has been a fundamental aspect of organic chemistry for well over a century. The reaction of maleic anhydride (B1165640) with alcohols to form esters is a well-established process. justia.comkoyonchem.com The creation of allyl succinate derivatives, specifically, involves the reaction of allyl alcohol or related allyl compounds with succinic anhydride or its precursors. A key method for producing substituted succinic anhydrides involves the reaction of propene with maleic anhydride. specialchem.com A notable patent from 1997 describes a process for preparing allyl succinate derivatives through the internal molecular rearrangement of an allyl carboxylate compound, highlighting their role as intermediates in the synthesis of more complex molecules like matrix metalloproteinase inhibitors. rsc.org

Evolution of Sulphonate Chemistry and its Integration with Succinate Scaffolds

The history of sulphonate chemistry is intrinsically linked to the development of synthetic surfactants. researchgate.netwhamine.com The journey began with soap, the earliest form of surfactant, which dates back to ancient Babylon. ripublication.comjnfuturechemical.com The first synthetic surfactants emerged in the 19th and early 20th centuries, with Turkey red oil (sulfated castor oil) being a pioneering example. researchgate.netsanyo-chemical-solutions.com The development of alkylbenzene sulfonates in the 1930s marked a significant milestone, leading to the widespread use of synthetic detergents. jnfuturechemical.com

The integration of the sulfonate group (R−S(=O)₂−O⁻) into various organic structures has been a cornerstone of surfactant innovation. ajast.net Sulfonates are valued for their stability in water and non-oxidizing nature. ajast.net The synthesis of sulfosuccinate (B1259242) esters, a major class of anionic surfactants, is typically achieved through a two-step process: the reaction of maleic anhydride with an alcohol to form a mono- or diester, followed by the sulfonation of the double bond with a sulfite (B76179), such as sodium sulfite. google.comgoogle.comgoogle.com This process yields surfactants with excellent wetting, emulsifying, and dispersing properties. researchgate.net

Historical Milestones in the Synthesis and Conceptualization of Disodium (B8443419) C-allyl sulphonatosuccinate

A key synthetic route involves the reaction of an organic alcohol with maleic anhydride to produce a monoalkyl maleate (B1232345). This intermediate is then subjected to allylation and sulfonation in a one-pot reaction to yield the final product, sodium alkyl allyl succinate sulfonate. google.com This method addresses the challenge of low efficiency in the allylation step and can achieve a target product yield of up to 70% by optimizing the reaction conditions for each stage. google.com

The development of "reactive emulsifiers" is a significant milestone in this context. These surfactants, which include alkyl allyl sulfosuccinates, are designed to participate actively in polymerization processes, thereby improving the stability of latex dispersions and the water sensitivity of resulting films and coatings. researchgate.net

Paradigmatic Shifts in Research Focus on Disodium C-allyl sulphonatosuccinate

Early research on surfactants was primarily driven by the need for effective cleaning agents. However, the 20th century saw a significant shift towards developing surfactants with specialized functionalities for a wide range of industrial applications. researchgate.net The focus expanded from simple detergency to properties like emulsification, dispersion, and wetting in industries such as textiles, paints, and agriculture. researchgate.net

A major paradigm shift in recent decades has been the increasing emphasis on sustainability and the use of renewable resources in chemical manufacturing. researchgate.net This has led to a growing interest in oleochemical-based surfactants derived from vegetable or animal oils and fats. researchgate.net The synthesis of sulfosuccinate monoesters from unsaturated fatty alcohols like oleyl alcohol exemplifies this trend. researchgate.net

Furthermore, research has increasingly focused on creating "functional polymers" and surfactants with specific reactive groups. researchgate.net Allyl-terminated polymers, for instance, are valued for their ability to introduce a wide range of functionalities through various chemical reactions. researchgate.net This aligns with the development of reactive surfactants like this compound, where the allyl group provides a site for further chemical modification or polymerization.

Current Research Landscape and Emerging Themes in this compound Studies

The current research landscape for this compound and related compounds is characterized by several key themes:

Advanced Polymer Synthesis: The use of reactive surfactants like alkyl allyl sulfosuccinates in emulsion polymerization continues to be an active area of research. Studies have shown that these surfactants can influence the polymerization rate and the stability of the resulting latex. researchgate.net

Functional Materials: There is a growing interest in creating novel materials with tailored properties. The allyl group in this compound makes it a valuable monomer for the synthesis of functional polymers with applications in areas like biomedicine, including drug delivery and tissue engineering. researchgate.netnih.govgoogle.comgoogle.com

Sustainable Chemistry: The drive towards greener and more sustainable chemical processes is a dominant theme. Research into the synthesis of sulfosuccinates from renewable resources and the development of more efficient, environmentally friendly synthetic routes remains a priority. researchgate.net

High-Performance Surfactants: The development of specialty surfactants with enhanced properties continues to be a focus. This includes creating surfactants with improved performance in areas such as emulsification for various industrial applications and personal care products. researchgate.net

The unique combination of a reactive allyl group and a hydrophilic sulfonate group positions this compound as a versatile molecule with potential in a variety of advanced applications.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical compounds and historical developments discussed in this article.

Chemical Compounds Mentioned

Compound NameKey Role/Feature
This compoundThe subject of this article; a functionalized anionic surfactant.
Allyl SuccinateA precursor chemical structure. rsc.org
SulphonatesA class of organic compounds containing the R−S(=O)₂−O⁻ functional group. ajast.net
Maleic AnhydrideA key reactant in the synthesis of succinates and sulfosuccinates. justia.comkoyonchem.comgoogle.com
Allyl AlcoholA primary reactant for introducing the allyl group. google.com
Sodium SulfiteA common sulfonating agent in the synthesis of sulfosuccinates. google.comgoogle.com
Turkey Red OilAn early synthetic surfactant (sulfated castor oil). researchgate.netsanyo-chemical-solutions.com
Alkylbenzene SulfonatesA major class of synthetic detergents developed in the 1930s. jnfuturechemical.com
Oleyl AlcoholAn unsaturated fatty alcohol used in the synthesis of sustainable surfactants. researchgate.net

Historical Developments in Surfactant and Allyl Chemistry

DevelopmentApproximate Time PeriodSignificance
Isolation of Allyl Compounds from Natural SourcesMid-19th CenturyLed to the discovery and naming of the allyl group. rsc.org
Invention of the First Synthetic SurfactantsLate 19th - Early 20th CenturyMarked the beginning of the synthetic detergent industry. researchgate.netsanyo-chemical-solutions.com
Development of Alkylbenzene Sulfonates1930sRevolutionized the detergent industry with highly effective synthetic alternatives to soap. jnfuturechemical.com
Commercialization of Sulfosuccinate SurfactantsPost-World War IIIntroduced a class of versatile surfactants with wide-ranging industrial applications. researchgate.net
Emergence of Reactive EmulsifiersLate 20th CenturyLed to the development of surfactants that could be incorporated into polymer structures. researchgate.net
Focus on Sustainable and Bio-based SurfactantsLate 20th - 21st CenturyShift towards environmentally friendly chemical production using renewable resources. researchgate.net
Growth of Functional Polymers and Allyl-Terminated Polymers21st CenturyIncreased research into polymers with specific reactive groups for advanced applications. researchgate.netnih.govgoogle.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10Na2O7S+2 B12652039 Disodium C-allyl sulphonatosuccinate CAS No. 91840-45-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91840-45-8

Molecular Formula

C7H10Na2O7S+2

Molecular Weight

284.20 g/mol

IUPAC Name

disodium;2-prop-2-enyl-3-sulfobutanedioic acid

InChI

InChI=1S/C7H10O7S.2Na/c1-2-3-4(6(8)9)5(7(10)11)15(12,13)14;;/h2,4-5H,1,3H2,(H,8,9)(H,10,11)(H,12,13,14);;/q;2*+1

InChI Key

GCXBHWGNMLFGCJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for Disodium C Allyl Sulphonatosuccinate and Its Derivatives

Strategies for Carbon-Carbon Bond Formation at the Allyl Position

The crucial step in the synthesis is the formation of the carbon-carbon bond between the allyl group and the succinate (B1194679) backbone. This can be achieved through either direct allylation of a suitable precursor or by indirect methods involving molecular rearrangements.

Direct C-allylation involves the introduction of an allyl group onto a pre-existing succinate or sulphonatosuccinate framework. A primary route for this transformation is the ene reaction, where an alkene containing an allylic hydrogen reacts with an enophile, such as maleic anhydride (B1165640). google.comcore.ac.uk For instance, the reaction of propene with maleic anhydride can yield allyl succinic anhydride, which serves as a key intermediate. google.com This reaction is often conducted at high temperatures (>200 °C), although organotin chloride catalysts have been shown to facilitate the process at lower temperatures (around 175°C), minimizing thermal decomposition and polymerization by-products. google.com

Alternatively, modern transition-metal catalysis offers powerful methods for C-C bond formation. Palladium-catalyzed allylic alkylation is a prominent technique. nih.govnih.gov In this approach, a palladium(0) catalyst reacts with an allylic substrate (e.g., an allyl carbonate) to form a π-allyl-palladium complex. This complex then reacts with a nucleophile, such as a pre-formed enolate of a succinate derivative. nih.gov The enolate can be generated from a succinic ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure kinetic control. youtube.com While these methods are typically applied to ketone enolates, they are adaptable for ester enolates, providing a pathway to α-allylated esters which are direct precursors to the target structure. nih.govku.edu

Table 1: Selected Methods for Direct C-Allylation of Succinate Precursors

Catalyst/Reagent Substrate Example Allyl Source Conditions Reported Yield (%) Reference(s)
Dimethyl tin dichloride Maleic anhydride Propene 175°C, 48h Not specified, clean conversion google.com
[Pd₂(dba)₃], Ligand β-ketoester Allyl acetate Varies with ligand High nih.gov
Pd(OAc)₂/PPh₃/Et₃B Allylic alcohol (Self-allylation) Room Temp Good to Excellent organic-chemistry.org
LDA Cyclopentanone Methyl bromide -78°C to RT >95% (for ketones) youtube.com

Indirect routes to the C-allyl succinate structure can be achieved through allylic rearrangements. An allylic rearrangement, or allylic shift, involves the migration of a double bond in an allyl compound. wikipedia.orglscollege.ac.in This can occur under both nucleophilic (SN1' or SN2') and electrophilic conditions. For example, a precursor with a different substitution pattern, such as a vinyl-substituted malonate, could potentially be isomerized.

In a synthetic context, an SN2' reaction could be employed where a nucleophile attacks the γ-carbon of the double bond, displacing a leaving group from the α-carbon and causing the double bond to shift. lscollege.ac.in Such reactions are favored when the substrate is sterically hindered at the α-position, making a direct SN2 substitution difficult. wikipedia.org Palladium catalysts are also known to facilitate allylic shifts. wikipedia.org A plausible, though less direct, strategy could involve synthesizing an isomer of the target molecule and then inducing a controlled allylic rearrangement to obtain the desired C-allyl structure. This approach is highly dependent on the stability of the intermediates and the ability to control the reaction conditions to favor the desired isomer. masterorganicchemistry.com

Optimization of Sulphonation and Succination Reactions for Disodium (B8443419) C-allyl sulphonatosuccinate Synthesis

Following the creation of the allyl-succinate backbone, the introduction of the sulfonate group and the formation of the disodium salt are critical steps that require careful optimization for high yield and purity.

Regioselective sulphonation is essential to ensure the sulfonic acid group is introduced at the correct position on the allyl succinate intermediate. The most common method for producing sulfonic acids is by reacting the substrate with a sulfonating agent, typically sulfur trioxide (SO₃) or a complex thereof. wikipedia.org For substrates containing a double bond, such as allyl succinic acid or its anhydride, sulfonation can be directed to the allylic position. One documented approach involves the sulfonation of allyl-succinic acid anhydride to produce allyl-sulfo-succinic anhydride. prepchem.com

Another modern and highly regioselective method is the hydrosulfonylation of dienes or alkynes. rsc.orgacs.org A catalyst-free approach for the hydrosulfonylation of 1,3-dienes with sulfinic acids has been reported, proceeding via protonation of the diene to form an allylic carbocation, which is then attacked by the sulfinate anion. mdpi.com This method offers excellent regiocontrol and proceeds under mild, environmentally benign conditions. mdpi.com The choice of solvent and sulfonating agent is critical to control the reaction and prevent unwanted side reactions like polymerization or the formation of isomers.

Table 2: Examples of Regioselective Sulphonation Reactions

Sulphonating Agent Substrate Type Catalyst/Solvent Key Feature Reference(s)
SO₃ Arene (Neat or solvent) Electrophilic aromatic substitution wikipedia.org
Sodium sulfinate Alkynylcarbonyl compound Water Z-selective, catalyst-free rsc.org
Sulfinic acid 1,3-Diene Dichloromethane Catalyst-free, high regioselectivity mdpi.com
SO₃ Alkene (Ethylene) (Forms carbyl sulfate) Via intermediate hydrolysis wikipedia.org

The final step in the synthesis is the formation of the disodium salt. The parent compound, C-allyl sulphonatosuccinic acid, has three acidic protons: one from the sulfonic acid group (pKa < 0) and two from the dicarboxylic acid groups (pKa₁ ≈ 4.3, pKa₂ ≈ 5.6 for unsubstituted succinic acid). wikipedia.org The term "disodium" implies that two of these three protons are replaced by sodium ions.

The formation of the salt is typically achieved by reacting the purified acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). Given the large difference in acidity, the sulfonic acid proton will be the first to be neutralized, followed by the first carboxylic acid proton. To achieve the disodium salt, precise control of the stoichiometry is paramount. The reaction must be carefully monitored, typically using a pH meter, to ensure that exactly two equivalents of the base are added relative to the C-allyl sulphonatosuccinic acid. Adding a third equivalent would lead to the formation of the trisodium (B8492382) salt. The process for preparing dicarboxylic acid salts often involves the gradual addition of the base to the acid to ensure a homogeneous reaction and prevent localized areas of high pH. google.com

Stereochemical Control in Disodium C-allyl sulphonatosuccinate Synthesis

The carbon atom of the succinate moiety to which the allyl group is attached is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Controlling the stereochemistry at this center is a significant challenge in asymmetric synthesis.

Modern catalytic methods provide powerful tools for achieving stereoselectivity. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for creating chiral centers. nih.gov This is achieved by using a chiral ligand, such as a derivative of BINAP or Trost ligand, in conjunction with the palladium catalyst. nih.govorganic-chemistry.org The chiral ligand coordinates to the palladium atom, creating a chiral environment around the π-allyl intermediate. This chiral complex then directs the attack of the nucleophile (the succinate enolate) to one face of the allyl system, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. While potentially less atom-economical than catalytic methods, this approach can provide high levels of stereocontrol. The development of stereoselective methods is crucial for producing enantiomerically pure forms of the target compound, which may have distinct properties and applications. rsc.org

Diastereoselective and Enantioselective Approaches to Allyl Chirality

The introduction of a chiral center at the allylic position of this compound is of significant interest for creating surfactants with unique stereospecific properties. Achieving high levels of diastereoselectivity and enantioselectivity requires sophisticated catalytic systems. While direct asymmetric synthesis of this specific molecule is not widely documented, methodologies developed for creating chiral allylic sulfones and related structures offer a clear blueprint for potential synthetic routes. nih.govorganic-chemistry.org

Rhodium-catalyzed and palladium-catalyzed hydrosulfonylation reactions are prominent among these approaches. nih.gov For instance, the rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes using sulfinate salts provides a direct path to chiral allylic sulfones. nih.govorganic-chemistry.org The use of a C1-symmetric P,N-ligand, such as (Rax,S,S)-StackPhim, has been shown to be critical for achieving both high regioselectivity (>20:1) and excellent enantioselectivity, with enantiomeric excesses (ee) up to 97%. nih.govorganic-chemistry.org A hypothetical adaptation of this method for this compound would involve the reaction of an appropriate allene (B1206475) or alkyne precursor with a sulfinating agent, followed by esterification to form the succinate backbone.

Another viable strategy involves the palladium-catalyzed asymmetric hydrosulfonylation of 1,3-dienes, which has been successfully used to prepare internal allylic sulfones. nih.gov These methods often rely on chiral biaryl bisphosphine ligands to induce asymmetry. nih.gov

A summary of relevant catalytic systems that could be adapted for this purpose is presented below.

Catalyst SystemLigand TypeSubstrate ClassReported SelectivityReference
Rhodium ComplexChiral P,N-Ligand (e.g., StackPhim)Allenes/AlkynesHigh Regio- and Enantioselectivity (up to 97% ee) nih.govorganic-chemistry.org
Palladium ComplexChiral Biaryl Bisphosphine1,3-DienesModerate to Good Enantioselectivity nih.gov
Copper-NHC ComplexChiral Bidentate NHCAllylic CarbonatesHigh Enantioselectivity (up to 98:2 er) nih.gov

Conformational Control during Synthetic Intermediates

Controlling the three-dimensional arrangement of atoms, or conformation, of flexible molecules like succinate derivatives during synthesis is a significant challenge. The goal is to design reaction pathways where the intermediate molecules adopt specific low-energy conformations that favor the formation of the desired product isomer. nih.gov This is particularly relevant in diastereoselective reactions where the existing stereocenters influence the creation of new ones.

For a molecule like this compound, the flexible single bonds of the succinate backbone allow for numerous conformations. Conformational control can be exerted through several strategies:

Use of Bulky Protecting Groups: Introducing large chemical groups at specific positions can sterically hinder rotation around certain bonds, locking the intermediate into a more rigid and predictable conformation.

Intramolecular Hydrogen Bonding: Designing intermediates with functional groups capable of forming hydrogen bonds can create cyclic pre-transition states, which can significantly influence the stereochemical outcome.

Metal Chelation: The use of metal-based catalysts that can coordinate to multiple sites on the substrate intermediate can create a rigid template, guiding the subsequent reaction to occur on a specific face of the molecule.

While specific literature on conformational control for this exact compound is scarce, the principles are widely applied in structure-based design and asymmetric synthesis. nih.gov For example, in the stereoselective synthesis of C-glycosyl compounds, temporary silicon-based tethers have been used to control the intramolecular delivery of an allyl group, although success can be limited by the geometric constraints of the resulting transition state. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The chemical industry's increasing focus on sustainability has driven the adoption of green chemistry principles, which aim to minimize environmental impact by designing safer and more efficient chemical processes. acs.org

Solvent-Free and Aqueous Medium Syntheses

A key green chemistry principle is the reduction or elimination of volatile organic solvents. The synthesis of sulfosuccinates is well-suited to aqueous conditions. The crucial sulfonation step, where a sulfite (B76179) salt is added across the double bond of a maleate (B1232345) ester, is typically performed in an aqueous medium. rsc.orgripublication.com This approach not only reduces environmental impact but can also be cost-effective. For instance, unsymmetrical sulfosuccinic diesters are readily prepared through a regiospecific sulfonation of a maleic monoester in an aqueous solution. rsc.org

Solvent-free synthesis is another powerful green technique, often accelerated by microwave irradiation. researchgate.net This method can lead to faster reaction times, higher yields, and simplified product purification. A potential solvent-free route for a precursor to this compound could involve the microwave-assisted esterification of maleic anhydride with allyl alcohol, followed by a solid-state or minimal-solvent sulfonation step.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. acs.org

Esterification: The reaction of allyl alcohol with maleic anhydride to form allyl maleate. This is a condensation reaction that produces water as a byproduct, slightly lowering the atom economy.

Sulfonation: The addition of sodium bisulfite across the double bond of the allyl maleate intermediate. This is an addition reaction and is, in principle, 100% atom-economical. wikipedia.org

Hypothetical Atom Economy Calculation:

ReactantsFormulaMolar Mass ( g/mol )ProductFormulaMolar Mass ( g/mol )
Allyl MaleateC₇H₆O₄154.12This compoundC₇H₇Na₂O₇S296.17
Sodium BisulfiteNaHSO₃104.06
Total Mass of Reactants 258.18

The percent atom economy (% AE) is calculated as: % AE = (Molecular weight of desired product / Molecular weight of all reactants) × 100

In the sulfonation step: % AE = (296.17 / (154.12 + 104.06)) x 100 = (296.17 / 258.18) x 100 This calculation shows an issue as the product mass is higher than the reactants shown. The reaction is with sodium sulfite (Na₂SO₃) and water, or sodium bisulfite (NaHSO₃) followed by neutralization. Assuming the addition of sodium bisulfite (NaHSO₃) to allyl maleate followed by neutralization with sodium hydroxide (NaOH):

Reactants: Allyl Maleate (154.12) + Sodium Bisulfite (104.06) -> Product (258.18) This intermediate is then neutralized. The final product includes two sodium atoms. The typical synthesis involves the addition of sodium sulfite (Na₂SO₃) to maleic acid mono-allyl ester in water.

A more accurate representation is the addition of sodium sulfite (Na₂SO₃) to the maleic ester, which is 100% atom economical for the addition part. wikipedia.org Waste is minimized by designing the synthesis around such addition reactions, reducing the need for purification of byproducts. acs.org

Biocatalytic and Chemoenzymatic Routes to this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. nih.govmdpi.com A chemoenzymatic approach combines the strengths of biological and chemical catalysis. researchgate.netnih.gov

For this compound, a chemoenzymatic route could provide access to enantiomerically pure forms of the compound. A potential strategy would be:

Enzymatic Desymmetrization: A prochiral starting material, such as diallyl maleate, could be selectively hydrolyzed by a lipase (B570770) enzyme. Lipases are known to catalyze the hydrolysis of esters with high enantioselectivity. nih.gov This would yield a chiral allyl maleate mono-acid.

Chemical Sulfonation: The resulting chiral intermediate would then be sulfonated using standard chemical methods (e.g., reaction with aqueous sodium sulfite) to produce the final chiral this compound.

This approach leverages the unparalleled enantioselectivity of the enzyme for the key stereochemistry-defining step, while using a robust and high-yielding chemical reaction for the final transformation. researchgate.net

Post-Synthetic Derivatization of this compound

The allyl group (–CH₂–CH=CH₂) in this compound is a versatile chemical handle that allows for a wide range of post-synthetic modifications. This functionality enables the tuning of the surfactant's properties or its incorporation into larger molecular architectures or polymers.

Key derivatization reactions of the allyl group's double bond include:

Reaction TypeReagentsResulting Functional GroupPotential ApplicationReference
Hydrogenation H₂, Pd/CPropyl groupIncreases hydrophobicity and stability-
Epoxidation m-CPBA, H₂O₂Epoxide (oxirane)Reactive intermediate for further functionalization (e.g., ring-opening to form diols) nih.gov
Dihydroxylation OsO₄ (cat.), NMODiol (dihydroxypropyl)Increases hydrophilicity-
Halogenation Br₂, Cl₂Dihalo-propyl groupIntermediate for nucleophilic substitution-
Thiol-ene Reaction Thiol, photoinitiatorThioether linkageCovalent attachment to surfaces or other molecules-
Polymerization Radical initiator (e.g., AIBN)Poly(allyl sulfosuccinate) backboneCreation of novel functional polymers and materials-

These transformations demonstrate the potential to use this compound as a functional monomer or a platform molecule for creating a diverse family of derivatives with tailored properties. For example, the epoxidation of an allylic sulfone to a β-epoxy-sulfone creates a valuable scaffold for synthesizing bioactive molecules. nih.gov

Modification of the Allyl Moiety for Polymerization or Further Functionalization

The presence of a reactive allyl group (–CH₂–CH=CH₂) in the structure of this compound provides a versatile handle for subsequent chemical modification. This functionality allows for both the creation of novel polymer architectures and the introduction of diverse chemical entities through post-synthesis functionalization.

Polymerization Strategies

The allyl group, an 'ene' functionality, can participate in various polymerization reactions. While allyl monomers can be challenging to polymerize directly via free-radical pathways due to degradative chain transfer, they are excellent candidates for copolymerization and specialized polymerization techniques that yield well-defined polymers. researchgate.netresearchgate.net These methods leverage the allyl double bond to incorporate the surfactant molecule into a larger macromolecular structure, creating functional polymers with tailored properties.

Key polymerization methods applicable to the allyl moiety include:

Copolymerization: The low reactivity of many allyl monomers compared to vinyl monomers makes them suitable for copolymerization, which can yield materials with high mechanical strength and thermal stability. researchgate.net For instance, allyl-functionalized copolymers have been successfully prepared via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization with monomers like styrene, where the allyl double bonds remain intact for further modification. scientific.net

Thiol-Ene Polymerization: This "click" chemistry approach is a highly efficient method for polymer synthesis and surface modification. rsc.org It involves the radical-mediated addition of a multifunctional thiol to the allyl 'ene' group. researchgate.net The reaction is rapid, often initiated by UV light, insensitive to oxygen, and results in uniform polymer networks with delayed gelation. rsc.orgresearchgate.net This method is particularly useful for creating crosslinked coatings and hydrogels.

Ring-Opening Polymerization (ROP): Allyl-functional monomers, such as allyl-substituted cyclic carbonates or epoxides, can be polymerized via ROP to create functional polyesters and polyethers. acs.orgnih.govresearchgate.netrsc.org The resulting polymers have pendant allyl groups along the backbone, which originate from the monomer and are available for subsequent functionalization. nih.govnih.gov

Table 1: Polymerization Methodologies for Allyl-Functional Molecules This table is interactive. Click on the headers to sort.

Polymerization Method Description Key Features Relevant Findings
Free-Radical Copolymerization The allyl group is copolymerized with more reactive vinyl monomers (e.g., styrene). Overcomes low homopolymerization tendency of allyl groups. researchgate.net Allows incorporation of surfactant properties into robust polymer chains like polystyrene. scientific.net
Thiol-Ene Polymerization A radical-initiated step-growth reaction between a multifunctional thiol and the allyl 'ene'. High efficiency, fast reaction rates (especially photo-initiated), oxygen insensitivity, "click" chemistry. rsc.orgresearchgate.net Enables creation of uniform, crosslinked networks for coatings and functional surfaces. rsc.org
RAFT Polymerization A controlled radical polymerization technique used to copolymerize allyl monomers. Produces well-defined copolymers with controlled molecular weight and pendant allyl groups. scientific.net Successful synthesis of allyl-functionalized copolymers with intact allyl side chains for post-polymerization modification. scientific.net

| Ring-Opening Polymerization (ROP) | Polymerization of allyl-functional cyclic monomers (e.g., epoxides, carbonates). | Creates functional aliphatic polyesters or polyethers with pendant allyl groups. nih.govnih.gov | Allows synthesis of degradable polymers where allyl groups can be modified post-polymerization. nih.gov |

Post-Polymerization Functionalization

Beyond creating polymers, the allyl group serves as a platform for a wide array of chemical transformations, enabling the synthesis of complex derivatives. These reactions introduce new functional groups, altering the molecule's physical, chemical, and biological properties. nih.gov

Common functionalization strategies include:

Thiol-Ene "Click" Reaction: As a functionalization tool, the thiol-ene reaction allows for the covalent attachment of any molecule containing a thiol group. mpg.de This is a highly versatile and efficient method for conjugating biomolecules, fluorophores, or other functional moieties under mild conditions. nih.gov

Epoxidation: The double bond of the allyl group can be converted into an epoxide ring using oxidizing agents. nih.gov This epoxide is a reactive intermediate that can be subsequently opened by a variety of nucleophiles (e.g., amines, phenols), providing a pathway to a diverse range of functional derivatives. nih.govresearchgate.net

Halogenation and Substitution: The allyl group can undergo bromination to form a dibromo derivative. nih.gov This can then be used in subsequent nucleophilic substitution reactions, for example, with sodium azide (B81097) to install an azide group, which is a key component for alkyne-azide "click" chemistry. nih.gov

Table 2: Key Functionalization Reactions of the Allyl Moiety This table is interactive. Click on the headers to sort.

Reaction Reagents Functional Group Introduced Description & Application
Thiol-Ene Addition R-SH, Photo/Thermal Initiator Thioether (R-S-) Highly efficient "click" reaction for attaching thiol-containing molecules. rsc.orgmpg.de
Epoxidation mCPBA, OXONE® Epoxide Creates a reactive three-membered ring that can be opened by nucleophiles to introduce various functionalities. nih.gov
Ring-Opening of Epoxide Nucleophiles (e.g., R-NH₂, R-OH) Hydroxyl and Nucleophile Adduct Follows epoxidation to attach a wide range of molecules via nucleophilic attack on the epoxide ring. researchgate.net
Bromination Br₂ Dibromide Adds bromine across the double bond, creating a precursor for substitution reactions. nih.gov
Azidation Sodium Azide (NaN₃) (post-bromination) Azide (-N₃) Introduces an azide group, enabling further modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC). nih.gov

| Dihydroxylation | OsO₄, KMnO₄ | Diol (-OH, -OH) | Converts the double bond into two adjacent hydroxyl groups, increasing hydrophilicity. nih.gov |

Functionalization of the Succinate Backbone

The succinate portion of the this compound molecule, which contains ester and carboxylate functionalities, offers additional sites for chemical modification. These transformations can alter the surfactant's properties by introducing new chemical groups or by changing the nature of the linkages within the molecule's hydrophilic head.

The primary route for modifying the succinate backbone involves the hydrolysis of its ester linkage(s). Sulfosuccinates, particularly those with ester bonds, are susceptible to hydrolysis under strongly acidic or alkaline conditions. nih.gov This reaction cleaves the ester, yielding a carboxylate group and an alcohol. youtube.comresearchgate.net

Key Functionalization Reactions:

Ester Hydrolysis: Treatment with an acid or base catalyst in water breaks the ester bond (R-COO-R') into a carboxylic acid (or its salt) and an alcohol (R'-OH). youtube.com This reaction is generally irreversible under basic conditions (saponification), as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol.

Amidation: Following hydrolysis, the newly formed carboxylic acid group can be activated and reacted with a primary or secondary amine (R₂NH) to form a stable amide bond. This process effectively replaces the ester linkage with an amide linkage, which can significantly alter the surfactant's properties, including its stability and interfacial behavior. The synthesis of N-substituted succinimides from succinic anhydride and amines is an example of a related transformation that forms a stable cyclic amide structure. researchgate.netbeilstein-archives.org

Re-esterification: The carboxylic acid generated from hydrolysis can also be reacted with a different alcohol under acidic conditions to form a new ester. This allows for the introduction of different alkyl or functionalized chains into the succinate backbone, providing a method to fine-tune the surfactant's hydrophobic-lipophilic balance (HLB) and performance.

These synthetic routes allow for the conversion of the initial sulphonatosuccinate ester into a range of derivatives, including sulphonatosuccinate amides or novel esters, thereby expanding its functional diversity.

Counter-ion Exchange and Divalent Cation Complexation Studies

The ionic nature of this compound, conferred by its two sodium cations and anionic sulfonate and carboxylate groups, plays a critical role in its solution behavior. Modifying the counter-ions or studying their interaction with other ions in solution, particularly divalent cations, is crucial for understanding and optimizing its performance.

Counter-ion Exchange

The sodium ions (Na⁺) associated with the sulfonate and carboxylate groups can be readily substituted with other cations. This process, known as counter-ion exchange, is typically achieved by using ion-exchange (IX) resins or by precipitation reactions. dupont.com IX resins are solid polymer matrices with charged functional groups that can reversibly swap their mobile ions with ions in a surrounding solution. samcotech.com

For an anionic surfactant like this compound, a strong or weak acid cation exchange resin in the desired cationic form (e.g., K⁺, NH₄⁺, Ca²⁺) can be used. samcotech.com Passing an aqueous solution of the surfactant through a column packed with the resin results in the Na⁺ ions being retained by the resin and replaced by the new cations in the effluent. researchgate.netscielo.br

The identity of the counter-ion can significantly influence the surfactant's properties, including:

Solubility: Changing the counter-ion from sodium to potassium or ammonium (B1175870) can alter the surfactant's solubility in water and its Krafft temperature.

Critical Micelle Concentration (CMC): The nature of the counter-ion affects the electrostatic repulsion between surfactant headgroups, thereby influencing the concentration at which micelles form.

Hard Water Tolerance: Exchanging sodium for a divalent cation like calcium (Ca²⁺) or magnesium (Mg²⁺) can lead to the formation of less soluble salts, which is a key factor in hard water performance.

Divalent Cation Complexation

In many industrial and commercial applications, surfactants must function in the presence of divalent cations such as Ca²⁺ and Mg²⁺ (i.e., in "hard water"). Anionic surfactants can interact strongly with these cations, a process known as complexation or chelation. researchgate.net The succinate portion of the molecule, with its two carboxylate functionalities, can act as a chelating agent for these metal ions. nih.gov

Research on similar anionic surfactants has shown that these interactions have profound effects:

Charge Screening and Precipitation: Divalent cations are more effective at screening the electrostatic repulsion between anionic headgroups than monovalent cations. ntnu.nobohrium.com This can lead to closer packing of surfactant molecules at interfaces and in micelles. However, if the complex formed between the divalent cation and the anionic surfactant is poorly soluble, it will precipitate out of solution, reducing the surfactant's effectiveness.

Impact on Aggregation: The presence of Ca²⁺ and Mg²⁺ can lower the CMC of anionic surfactants and alter the size and shape of the micelles formed. ntnu.nobohrium.comnih.gov Molecular dynamics simulations have shown that Ca²⁺ and Mg²⁺ can bind to the headgroups of sulfonate surfactants, altering the hydration shell and the energetics of ion-pairing. nih.gov The interaction of divalent cations with sulfonate headgroups is often stronger than with monovalent ions. ntnu.no

Adsorption Behavior: The complexation with divalent cations influences how the surfactant adsorbs onto surfaces, which is critical for applications like detergency and mineral flotation. acs.orgacs.org The presence of Ca²⁺ and Mg²⁺ can either increase or decrease surfactant adsorption depending on the surface charge and the specific interactions involved. acs.org

Studying these interactions is essential for designing surfactant formulations that maintain high performance across varying water hardness levels.

Theoretical and Computational Chemistry of Disodium C Allyl Sulphonatosuccinate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Disodium (B8443419) C-allyl sulphonatosuccinate, these investigations would provide crucial data on its stability, reactivity, and spectroscopic characteristics.

Ab Initio Methods for Excited State and Transition State Analysis

While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, particularly for electron correlation effects. For more complex phenomena:

Excited States: Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) methods could predict the electronic absorption spectra (UV-Vis) of Disodium C-allyl sulphonatosuccinate, identifying the nature of its electronic transitions.

Transition States: Locating and characterizing transition state structures are crucial for understanding reaction mechanisms. For instance, studying the addition of a nucleophile to the allyl group would involve calculating the energy barrier of the reaction.

Natural Bond Orbital (NBO) and Bader's Quantum Theory of Atoms in Molecules (QTAIM) Analysis

These analysis methods provide deeper insights into the electronic structure derived from quantum chemical calculations:

NBO Analysis: This method translates the complex wavefunction into a more intuitive picture of chemical bonding. It can quantify the charge distribution on each atom, analyze donor-acceptor interactions (hyperconjugation), and provide information on the hybridization of atomic orbitals.

QTAIM Analysis: Bader's theory defines atoms and chemical bonds based on the topology of the electron density. It allows for a rigorous characterization of bond paths, bond critical points, and the nature of atomic interactions (e.g., covalent vs. ionic).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemistry focuses on a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This is particularly relevant for understanding the properties of this compound in solution and its interactions with other molecules.

All-Atom and Coarse-Grained Simulations of this compound in Solution

All-Atom (AA) Simulations: In this approach, every atom of the solute (this compound) and the solvent (e.g., water) is explicitly represented. AA-MD simulations can provide detailed information on:

Solvation Structure: How water molecules arrange around the sulphonate and carboxylate groups.

Ion Pairing: The interaction and dynamics of the disodium counterions with the anionic part of the molecule.

Conformational Dynamics: How the flexible allyl and succinate (B1194679) chains move and change shape over time.

Coarse-Grained (CG) Simulations: To study larger systems or longer timescales, CG models group several atoms into a single "bead." This reduces the computational cost, albeit with a loss of atomic detail. CG simulations are ideal for investigating large-scale phenomena.

Interactions with Solvents and Cosolutes at the Molecular Level

The behavior of this compound in solution is governed by the amphiphilic nature of the molecule, featuring a polar sulfosuccinate (B1259242) headgroup and a less polar allyl-containing tail. Molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations are powerful tools to investigate these interactions at an atomic and mesoscopic scale.

Studies on analogous anionic surfactants, such as dioctyl sodium sulfosuccinate (AOT), provide significant insight into how this compound likely behaves. researchgate.net Computational models demonstrate that in aqueous environments, these surfactant molecules self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. This process, known as micellization, is primarily entropy-driven. nih.govrsc.org The resulting aggregates, or micelles, sequester the hydrophobic tails in the core, while the hydrophilic sulfonate and carboxylate groups remain exposed to the solvent.

The polarity of the solvent is a critical factor determining the morphology of the aggregates. Modeling studies on AOT show that in hydrophobic or apolar solvents, the surfactant molecules form reverse micelles, where the polar headgroups are oriented inwards, often encapsulating a small number of water molecules. researchgate.net In contrast, in highly polar solvents like water, lamellar or spherical micellar structures are favored. researchgate.net The addition of cosolvents or cosolutes, such as alcohols or salts, can further modulate these interactions by altering the solvent's properties and interacting with the surfactant's headgroup or tail, thereby influencing the critical micelle concentration (CMC) and the size and shape of the aggregates. nih.gov Molecular dynamics simulations can effectively model these phenomena by calculating parameters such as the radius of gyration (Rg) and the solvent accessible surface area (SASA) of the micelles in the presence of different cosolvents. nih.gov

Table 1: Predicted Aggregation Behavior of a Model Sulfosuccinate Surfactant in Various Solvents (Based on Analogue Studies)

Solvent System Predicted Predominant Aggregate Morphology Key Intermolecular Forces Driving Assembly
Water Spherical or Lamellar Micelles Hydrophobic effect, ion-dipole interactions
Dodecane (Apolar) Small Reverse Micelles Dipole-dipole and ion-dipole interactions (headgroups)
Ethanol/Water Mixture Swollen/dynamic micelles Hydrogen bonding, hydrophobic effect (modified)
Choline Chloride/Urea (Deep Eutectic Solvent) Contrasting aggregation compared to water Complex ion-ion and ion-dipole interactions

Reaction Mechanism Elucidation via Computational Pathways

Quantum chemical calculations offer a powerful lens through which to explore the potential chemical transformations of this compound. rsc.orgnih.gov By mapping the potential energy surface (PES) of a reaction, computational methods can identify stable molecules (reactants, products, intermediates) and the transition states that connect them, providing a detailed, step-by-step picture of the reaction mechanism. A plausible reaction for this compound is an electrophilic or radical addition to the C=C double bond of the allyl group. nih.govnih.gov

The cornerstone of reaction mechanism elucidation is the identification of the transition state (TS), which represents the maximum energy point along the minimum energy path between reactants and products. nih.gov Various computational algorithms can be employed to locate this first-order saddle point on the PES. Once a candidate TS structure is found, its identity is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

To definitively link a transition state to its corresponding reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC path is the mass-weighted steepest descent path from the TS down to the local energy minima on both sides of the energy barrier. nih.gov Following this path confirms that the located TS is indeed the correct one for the transformation of interest.

Table 2: Hypothetical Calculated Properties for a Radical Addition to the Allyl Group of this compound

Species Key Geometric Parameter (e.g., C-Br bond length) Imaginary Frequency (cm⁻¹)
Reactant (Allyl Group + •Br) > 3.0 Å 0
Transition State ~2.2 Å -450 cm⁻¹
Product ~1.95 Å 0

With the energies of the reactants, transition states, and products established, a comprehensive kinetic and thermodynamic profile of the reaction can be constructed. purdue.edu The thermodynamics of the reaction are determined by the difference in energy (enthalpy, ΔH, or Gibbs free energy, ΔG) between the products and reactants. A negative value indicates an energetically favorable (exothermic/exergonic) reaction.

The kinetics are governed by the activation energy (Ea) or activation free energy (ΔG‡), which is the energy difference between the transition state and the reactants. stackexchange.com According to transition state theory, a lower activation energy corresponds to a faster reaction rate. Computational studies can model how factors like solvent effects or substitution on the reactant molecule influence these energy barriers, thereby predicting changes in reaction rate and outcome. For instance, the sulfonation of aromatic compounds is a classic example where reaction conditions dictate whether the kinetic or thermodynamic product is dominant, a phenomenon that can be profiled computationally. stackexchange.com

Table 3: Hypothetical Thermodynamic and Kinetic Data for a Transformation of this compound

Parameter Calculated Value (kcal/mol) Implication
Activation Energy (Ea) +15.2 Moderate reaction rate at room temperature
Enthalpy of Reaction (ΔH) -25.7 Exothermic reaction
Gibbs Free Energy of Reaction (ΔG) -23.1 Spontaneous reaction

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from chemical structure data. nih.gov While specific models for this compound are not yet developed, the methodologies are directly applicable for future research.

Machine learning models, particularly graph neural networks, can be trained on vast databases of known chemical reactions. digitellinc.comchemrxiv.org These models learn the complex patterns that govern chemical reactivity. For a given set of reactants, such as a derivative of this compound and a reagent, a trained model could predict the most likely product structure, including its regioselectivity and stereoselectivity. chemrxiv.org This predictive power accelerates the discovery of new reactions and optimizes reaction conditions by minimizing trial-and-error experimentation.

Table 4: Illustrative Output from a Hypothetical Predictive Model for a Reaction of a this compound Derivative

Potential Product Isomer Predicted Yield (%) Confidence Score
Product A (Markovnikov addition) 85 0.92
Product B (Anti-Markovnikov addition) 12 0.78
Product C (Rearrangement) 3 0.61

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or chemical reactivity. scienomics.comresearchgate.net For a series of this compound derivatives with different substituents (e.g., on the allyl group), a QSRR model could be developed.

This involves calculating a set of numerical values, or molecular descriptors, that encode structural, electronic, and physicochemical features of each derivative. A machine learning algorithm then builds a model that links these descriptors to an experimentally measured reactivity parameter, such as the reaction rate constant. nih.gov Such a model would allow for the virtual screening of novel derivatives to identify candidates with desired reactivity profiles before committing to their synthesis.

Table 5: Hypothetical QSRR Model for Predicting Reaction Rate of this compound Derivatives

Derivative Substituent (R) Molecular Descriptor 1 (e.g., Hammett constant, σ) Molecular Descriptor 2 (e.g., Steric parameter, Es) Predicted log(k_rel)
-H 0.00 0.00 0.00
-CH₃ -0.17 -1.24 0.25
-Cl 0.23 -0.97 -0.31
-NO₂ 0.78 -2.52 -0.98

Advanced Analytical and Spectroscopic Characterization Methodologies for Disodium C Allyl Sulphonatosuccinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Connectivity

Two-dimensional (2D) NMR techniques are powerful methods for resolving complex spectral overlaps and establishing unambiguous structural assignments, which can be challenging in one-dimensional (1D) spectra of molecules like Disodium (B8443419) C-allyl sulphonatosuccinate. nih.gov

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. parchem.com For Disodium C-allyl sulphonatosuccinate, COSY would reveal correlations between the protons of the allyl group and the protons on the succinate (B1194679) backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. parchem.comresearchgate.net This is crucial for assigning the carbon signals of the molecule by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). parchem.comresearchgate.net This technique is instrumental in connecting different molecular fragments, for instance, linking the allyl group to the succinate moiety through the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides valuable information about the three-dimensional structure and conformation of the molecule. nih.gov

Hypothetical NMR Data for this compound:

Due to the limited availability of published experimental data for this compound, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts based on known values for similar structural motifs. pcc.euthegoodscentscompany.comresearchgate.net

Atom NumberFunctional GroupHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
1CH₂=5.90-6.05 (m)130-135
2=CH-5.20-5.40 (m)118-122
3-CH₂-O-4.60-4.75 (d)65-70
4-CH(SO₃Na)-3.80-3.95 (dd)60-65
5-CH₂-COO⁻2.80-3.00 (m)35-40
6C=O-170-175
7C=O-172-177

Note: This data is illustrative and based on analogous compounds. Actual experimental values may vary.

Dynamic NMR for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange processes. For a flexible molecule like this compound, DNMR could be used to investigate the rotation around single bonds and the conformational equilibria of the succinate backbone. By analyzing the changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of materials in the solid phase. This technique is particularly useful for characterizing different polymorphic forms (crystalline vs. amorphous) of this compound. ssNMR can reveal details about the packing of molecules in the crystal lattice and the presence of different conformations in the solid state.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. scienceopen.com For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a critical step in the definitive identification of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.gov The fragmentation pattern of this compound in an MS/MS experiment would be expected to show characteristic losses of the allyl group, the sulfonate group, and parts of the succinate backbone, allowing for a comprehensive structural confirmation.

Hypothetical MS/MS Fragmentation Data for this compound:

The following table illustrates a hypothetical fragmentation pattern for the [M-2Na+H]⁻ ion of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
[M-2Na+H]⁻[M-2Na+H - C₃H₅]⁻41.0391Loss of allyl group
[M-2Na+H]⁻[M-2Na+H - SO₃]⁻79.9568Loss of sulfur trioxide
[M-2Na+H]⁻[M-2Na+H - C₄H₄O₄S]⁻148.9830Cleavage of the succinate backbone

Note: This data is illustrative and based on the expected fragmentation of similar sulfosuccinate (B1259242) structures. Actual experimental values may vary.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Method Development

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that are particularly well-suited for analyzing this type of non-volatile, thermally labile salt, as they generate intact molecular ions with minimal fragmentation. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) , typically coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap, would be the primary technique for the accurate mass determination of this compound. In a typical ESI-MS method development, the compound would be dissolved in a polar solvent compatible with ESI, such as methanol (B129727) or an acetonitrile/water mixture. The solution is then infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated, forming gaseous ions.

For this compound, analysis in negative ion mode would be optimal due to the presence of the sulphonate and carboxylate groups. The expected primary ion would be the [M-2Na+H]⁻ ion, as well as the [M-Na]⁻ ion. High-resolution mass spectrometry would allow for the confirmation of the elemental formula by comparing the measured mass to the theoretical mass with high precision.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers a complementary approach, particularly for analyzing the compound in complex mixtures or from solid surfaces. In MALDI, the analyte is co-crystallized with a large excess of a matrix, a small organic molecule that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization.

The development of a MALDI method for this compound would involve screening various matrices to find one that promotes efficient ionization while minimizing fragmentation. Due to the anionic nature of the compound, matrices such as 9-aminoacridine (B1665356) or p-nitroaniline could be suitable. The resulting spectrum would be expected to show the sodiated molecule [M-Na]⁻ or the deprotonated molecule [M-2Na+H]⁻.

Technique Ionization Principle Typical Ions for this compound Key Information Obtained
ESI-MSSoft ionization from solution via high voltage[M-2Na+H]⁻, [M-Na]⁻Accurate molecular weight, Elemental formula
MALDI-TOF MSLaser-induced desorption/ionization from a solid matrix[M-Na]⁻, [M-2Na+H]⁻Molecular weight confirmation, Analysis from surfaces

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of its chemical bonds.

Assignment of Functional Group Vibrations and Bond Characterization

An Infrared (IR) spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups. Attenuated Total Reflectance (ATR) would be a convenient sampling method for obtaining the IR spectrum of the solid powder.

Key expected vibrational bands would include:

O-H stretch: A broad absorption band in the region of 3500-3300 cm⁻¹ may be present if the sample is hydrated.

C-H stretches: Asymmetric and symmetric stretching vibrations of the allyl group's C-H bonds would appear just above 3000 cm⁻¹, while those of the succinate backbone would be just below 3000 cm⁻¹.

C=O stretch: A strong absorption band between 1720-1700 cm⁻¹ would be indicative of the carboxylic acid group if protonated, but for the disodium salt, a strong, broad band for the carboxylate (COO⁻) asymmetric stretch is expected around 1610-1550 cm⁻¹.

C=C stretch: The stretching vibration of the allyl group's double bond would be observed in the 1650-1630 cm⁻¹ region.

S=O stretches: Strong, characteristic absorption bands for the sulphonate group (SO₃⁻) would be prominent. The asymmetric and symmetric S=O stretching vibrations are expected in the ranges of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

A Raman spectrum provides complementary information. While the carboxylate and sulphonate stretches are also visible in Raman, the C=C stretch of the allyl group is typically a strong and sharp band, making Raman spectroscopy particularly useful for studying this functional group.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Carboxylate (COO⁻)Asymmetric stretch1610-1550 (strong)1440-1395 (moderate)
Allyl (C=C)Stretch1650-1630 (variable)1650-1630 (strong)
Sulphonate (SO₃⁻)Asymmetric stretch1260-1150 (strong)1260-1150 (weak)
Sulphonate (SO₃⁻)Symmetric stretch1070-1030 (strong)1070-1030 (strong)

In Situ Spectroscopic Monitoring of this compound Reactions

The synthesis of this compound, likely involving the sulphonation of an allyl-substituted succinate precursor, can be monitored in real-time using in situ spectroscopic techniques. researchgate.netmdpi.com Fiber-optic coupled FTIR-ATR probes can be inserted directly into a reaction vessel to track the concentration of reactants, intermediates, and the final product without the need for sampling. mdpi.comnih.govresearchgate.net

For instance, during the sulphonation reaction, one could monitor the disappearance of a reactant's characteristic vibrational band and the simultaneous appearance of the strong S=O stretching bands of the sulphonate group around 1200 cm⁻¹ and 1050 cm⁻¹. researchgate.net This allows for precise determination of reaction endpoints and optimization of reaction parameters such as temperature and catalyst loading. mdpi.com Similarly, polymerization reactions involving the allyl group could be monitored by observing the decrease in the intensity of the C=C stretching vibration at approximately 1640 cm⁻¹.

Advanced Raman Techniques (SERS, TERS) for Interfacial Studies

As a surfactant, the interfacial behavior of this compound is of primary interest. Advanced Raman techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are exceptionally powerful for studying the adsorption and orientation of molecules on surfaces. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) can provide a significant enhancement of the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. edinst.com To study this compound using SERS, a colloidal solution of gold or silver nanoparticles would be mixed with a dilute solution of the analyte. The resulting SERS spectrum would reveal which functional groups are in close proximity to the metal surface. For example, if the sulphonate and carboxylate groups are involved in binding to the surface, their corresponding vibrational modes would be strongly enhanced. nih.gov The orientation of the molecule on the surface can be inferred from the relative enhancement of different vibrational modes. nih.gov

Tip-Enhanced Raman Spectroscopy (TERS) combines the chemical sensitivity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy (SPM), such as atomic force microscopy (AFM). wikipedia.orghoriba.com In a TERS experiment, a metal-coated AFM tip acts as a nano-antenna to enhance the Raman signal from a very small area directly beneath the tip. wikipedia.orgnih.govresearchgate.net This would allow for the chemical mapping of surfaces with adsorbed this compound at the nanoscale, providing insights into the formation of micelles or other self-assembled structures on a substrate.

Technique Principle Application for this compound Spatial Resolution
SERSRaman signal enhancement on nanostructured metal surfacesStudying adsorption and orientation on surfaces in solution. nih.govmdpi.comMicrometer to ~100 nm
TERSRaman signal enhancement by a sharp metallic tip. wikipedia.orgrsc.orgNanoscale chemical imaging of self-assembled structures. wikipedia.org< 20 nm

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

If a suitable single crystal of this compound can be grown, Single-Crystal X-ray Diffraction (SC-XRD) can provide an unambiguous determination of its three-dimensional molecular structure. uni-ulm.de This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. uni-ulm.dersc.org

The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. uni-ulm.de The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the positions of the individual atoms can be determined. For this compound, an SC-XRD study would definitively confirm the connectivity of the atoms, the conformation of the succinate backbone, the orientation of the allyl and sulphonate groups, and the coordination environment of the sodium cations. This provides an absolute structural proof that complements the information obtained from spectroscopic methods.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for characterizing crystalline materials. springernature.comlibretexts.org It provides a unique "fingerprint" of a crystalline solid based on the arrangement of atoms within its crystal lattice. springernature.com When a powdered sample is irradiated with X-rays, diffraction occurs at specific angles determined by the spacing of the atomic planes, as described by Bragg's Law. usp.org The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline phase. wikipedia.org

For this compound, PXRD is instrumental in identifying and differentiating potential polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties. The PXRD pattern for each polymorph would show a unique set of diffraction peaks, differing in position and relative intensity. youtube.com

Furthermore, PXRD is used to determine the degree of crystallinity in a sample. A highly crystalline sample will produce a pattern with sharp, well-defined peaks, whereas an amorphous or partially crystalline sample will show a broad, diffuse background halo in addition to any crystalline peaks. wikipedia.org By comparing the integrated intensity of the crystalline peaks to the total scattered intensity, a quantitative estimation of the crystalline fraction can be made. This is critical for quality control, as the crystallinity can influence the compound's stability and performance.

Table 1: Illustrative PXRD Data for a Crystalline Phase of this compound

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
15.2 5.82 100
20.8 4.27 80
22.1 4.02 65
25.5 3.49 30

Note: This data is illustrative to represent typical PXRD output.

Small-Angle X-ray Scattering (SAXS) for Solution Structure and Aggregation Behavior

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the nanoscale structure of materials, including the size, shape, and arrangement of particles in solution. nih.govwikipedia.org It is particularly well-suited for studying the self-assembly and aggregation behavior of surfactants like this compound in aqueous environments. nih.gov

For this compound, SAXS studies can determine its critical micelle concentration (CMC), the concentration at which aggregates begin to form. By performing measurements at various concentrations, the evolution of aggregate size and shape can be monitored, providing a comprehensive understanding of its solution behavior. acs.org This information is vital for applications where the surfactant's interfacial and bulk properties are key.

Note: Values are typical for surfactants and serve as an illustrative example.

Chromatographic and Electrophoretic Separation Sciences

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to its nature as a salt, this compound is non-volatile and cannot be directly analyzed by GC. However, GC can be employed for the analysis of volatile impurities or for the compound itself after a chemical derivatization step. researchgate.net

Derivatization converts the non-volatile analyte into a volatile derivative suitable for GC analysis. For instance, the allyl group could potentially be cleaved and analyzed, or the sulfonate and carboxylate groups could be esterified (e.g., through methylation) to create a less polar, more volatile molecule. researchgate.net The choice of derivatization reagent is critical and depends on the specific functional groups to be modified. researchgate.net This approach is particularly useful for quantifying trace-level volatile or semi-volatile impurities that may be present in the final product. The analysis of the allyl moiety is of particular interest, and GC methods are well-established for various allyl sulfides and related compounds. researchgate.net

Table 4: Potential Derivatization Strategies for GC Analysis

Target Moiety Derivatization Approach Reagent Example Resulting Derivative
Carboxylate/Sulfonate Esterification Methanolic HCl Methyl Ester
Allyl Group Cleavage/Rearrangement N/A (Thermal) Volatile Allyl Compound

Capillary Electrophoresis (CE) for Charge and Size-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govresearchgate.net It is exceptionally well-suited for the analysis of ionic species like this compound. acs.org Separations are performed in a narrow fused-silica capillary filled with a background electrolyte (BGE). iitkgp.ac.in

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate at different velocities due to their different electrophoretic mobilities, leading to their separation. researchgate.net For complex surfactant mixtures, Micellar Electrokinetic Chromatography (MEKC), a mode of CE where micelles are added to the BGE, can be used to separate both ionic and neutral components. The method offers high efficiency, short analysis times, and requires minimal sample and reagent volumes. nih.gov CE is effective for determining the purity of this compound and resolving it from structurally similar anionic impurities. acs.org

Table 5: Typical Capillary Zone Electrophoresis (CZE) Conditions

Parameter Condition
Capillary Fused-Silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE) 25 mM Phosphate buffer, pH 7.0
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

| Detection | Indirect UV or Conductivity |

Hyphenated Techniques (LC-MS, GC-MS, CE-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide the most comprehensive analytical information. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) is the premier technique for the analysis of this compound. It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. semanticscholar.orgresearchgate.net LC-MS can provide the molecular weight of the parent compound and its impurities, and tandem MS (MS/MS) experiments can yield structural fragments, enabling definitive identification. bohrium.com This technique is invaluable for quantifying the compound in complex matrices and for characterizing unknown impurities. semanticscholar.organalytice.com

GC-MS (Gas Chromatography-Mass Spectrometry) couples the separation of volatile compounds by GC with their detection by MS. Following an appropriate derivatization step, GC-MS can be used to identify and quantify volatile derivatives of this compound or any volatile impurities with high confidence. mdpi.comresearchgate.net The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint for positive identification. researchgate.net

CE-MS (Capillary Electrophoresis-Mass Spectrometry) links the high-efficiency separation of CE with the specificity of MS. This coupling is more complex than LC-MS but offers a powerful tool for analyzing complex ionic mixtures. It provides information on both the electrophoretic mobility and the mass-to-charge ratio of analytes, offering an orthogonal separation mechanism to chromatography for a more complete sample profile. nih.gov

Table 6: Summary of Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Ammonium (B1175870) Acetate
Methanolic HCl
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

Chemical Reactivity, Transformation Mechanisms, and Kinetics of Disodium C Allyl Sulphonatosuccinate

Polymerization Reactions of Disodium (B8443419) C-allyl sulphonatosuccinate

The presence of the allyl group (CH₂=CH-CH₂-) imparts the capacity for polymerization. However, the nature and kinetics of this process are significantly influenced by the electronic effects of the attached sulfonate and ester groups.

Radical polymerization is the most common pathway for allyl monomers. The general mechanism involves initiation, propagation, and termination steps. However, allyl monomers, including by extension Disodium C-allyl sulphonatosuccinate, exhibit a characteristic kinetic behavior known as "degradative chain transfer."

Parameter Description Relevance to this compound
Degradative Chain Transfer A process where a growing polymer radical abstracts an α-hydrogen from a monomer, terminating the chain and forming a stable, less reactive allylic radical.This is the dominant and rate-limiting factor in the radical polymerization of allyl monomers, leading to lower polymerization rates and molecular weights. scholarsportal.info
Polar Effects The electron-withdrawing or -donating nature of substituent groups influences the stability of the α-C-H bond and the reactivity of the monomer.The sulfonate and ester groups are electron-withdrawing, which affects the rate of degradative chain transfer.
Protonation Effects In the presence of acid, functional groups can be protonated, which can decrease the rate of degradative chain transfer and increase the overall polymerization rate.The carboxylate and sulfonate groups could potentially be protonated, altering polymerization kinetics in acidic media. scholarsportal.info

Anionic and cationic polymerization methods are generally less suitable for unsubstituted allyl monomers and particularly for a functionally complex monomer like this compound.

Cationic Polymerization : This mechanism requires monomers that are nucleophilic and can form a stable carbocation upon polymerization. wikipedia.org Typically, these are alkenes with electron-donating substituents. wikipedia.orgpatsnap.com The structure of this compound contains strongly electron-withdrawing sulfonate and ester groups, which would severely destabilize a propagating cationic center, making this pathway electronically disfavored.

Anionic Polymerization : This method involves a propagating chain end with a negative charge. studylib.netstudylib.net While the electron-withdrawing groups might facilitate the initial nucleophilic attack on the double bond, they also introduce complications. The ester carbonyl groups are susceptible to nucleophilic attack by the anionic initiator (e.g., organolithium compounds) or the propagating carbanion. du.edu.eg This side reaction would consume the initiator and terminate chains, preventing controlled polymerization.

Coordination polymerization involves the insertion of a monomer into a metal-alkyl bond at a transition metal center. numberanalytics.com This method can offer precise control over polymer microstructure. numberanalytics.com For a functional monomer like this compound, the carbonyl oxygens of the ester groups and the oxygens of the sulfonate group could potentially coordinate with the metal catalyst. acs.orgtaylorandfrancis.com This coordination can significantly influence monomer reactivity and its rate of incorporation into the polymer chain. acs.org While theoretically possible, specific catalyst systems for the coordination polymerization of this monomer have not been widely reported.

Controlled radical polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP), are another avenue for precise polymer synthesis. osti.gov However, these methods often require specific monomer structures (e.g., strained rings) not present in this compound.

This compound can act as a cross-linking agent or be incorporated into a cross-linked polymer network. The formation of such networks can proceed through several mechanisms.

The primary method involves the polymerization of the allyl group. When copolymerized with other monomers, the allyl functionality can participate in the growing polymer chains. If the main polymer backbone is formed from, for instance, difunctional monomers, the inclusion of the allyl-containing monomer can create branch points that lead to a cross-linked network. Studies on other sulfonated polymers containing propenyl (a similar unsaturated group) or allyl side chains have shown that thermal curing can induce cross-linking reactions, forming carbon-carbon single bonds between polymer chains. nih.gov

Additionally, the sulfonate groups themselves can be sites for ionic cross-linking. The introduction of multivalent metal cations can form ionic bridges between different polymer chains containing sulfonate groups. While these are not covalent bonds, they can significantly alter the material's properties, forming a physically cross-linked gel or solid. Covalent cross-linking directly through sulfonate groups is also possible using specific reagents like double isothiuronium (B1672626) salts. researchgate.net Research on sulfonated aromatic polymers has also demonstrated that thermal treatment can lead to the formation of sulfone bridges between chains, creating a covalent network with enhanced mechanical and hydrolytic stability. frontiersin.org

Hydrolysis and Degradation Pathways

The structure of this compound contains both ester linkages and a carbon-sulfonate bond, each with distinct susceptibilities to hydrolysis.

The hydrolysis of this compound is dominated by the cleavage of its two ester linkages, as the carbon-sulfonate (C-S) bond is exceptionally stable.

Ester Linkage Hydrolysis : Esters undergo hydrolysis under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester is hydrolyzed to yield the corresponding carboxylic acid and alcohol. This reaction is reversible and is the reverse of Fischer esterification. libretexts.org For this compound, this would result in C-allyl sulphonatosuccinic acid and the corresponding alcohol from which the ester was formed.

Base-Catalyzed Hydrolysis (Saponification) : This reaction is carried out with a base, such as sodium hydroxide (B78521), and is effectively irreversible. The base attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. libretexts.org This is the most common degradation pathway for esters in alkaline environments.

Sulfonate Linkage Hydrolysis : The sulfonate group in this molecule is attached to the succinate (B1194679) backbone via a carbon-sulfur (C-S) bond. Aliphatic C-S bonds are generally very resistant to both acid and base-catalyzed hydrolysis under conditions that would readily cleave an ester. While the hydrolysis of sulfonate esters (containing a C-O-S linkage) has been studied extensively, with debate over concerted versus stepwise mechanisms, this is not directly applicable to the C-S bond. acs.orgnih.gov The cleavage of the C-S bond requires much more drastic conditions and is not considered a typical degradation pathway for this compound in aqueous environments compared to the labile ester groups. Studies on sulfate (B86663) ester hydrolysis also highlight different mechanistic pathways (S-O bond cleavage) that are distinct from the C-S bond's stability. nih.gov

Linkage Type Catalyst Mechanism Products Relative Rate
Ester (-COOR)Acid (H⁺)Reversible nucleophilic acyl substitutionCarboxylic Acid + AlcoholFast
Ester (-COOR)Base (OH⁻)Irreversible nucleophilic acyl substitution (Saponification)Carboxylate Salt + AlcoholVery Fast
Sulfonate (-C-SO₃⁻)Acid or BaseNo significant reaction under typical conditionsNo reactionExtremely Slow / Negligible

Oxidative Degradation Pathways and Radical Scavenging Studies

The oxidative degradation of this compound is primarily dictated by the reactivity of its allyl group. The allylic C-H bonds are inherently weaker and more susceptible to oxidation compared to standard sp³ C-H bonds. wikipedia.org This increased reactivity is a focal point for oxidative degradation processes.

In the presence of oxidizing agents or radical initiators, the degradation is likely initiated at the allylic position. The process can proceed through various pathways, including the formation of hydroperoxides, which can subsequently decompose into a range of smaller, oxygenated molecules. For instance, the oxidation of compounds with 1,4-pentadiene (B1346968) structures, which share the reactive allylic C-H feature, is known to be facile. wikipedia.org While direct studies on this compound are not available, the general mechanism of autooxidation involves the formation of a radical at the allylic position, followed by reaction with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule, propagating a chain reaction.

The allyl group also imparts radical scavenging properties. Studies on S-Allylcysteine (SAC), a compound containing an allyl group, have demonstrated its ability to scavenge hydroxyl (•OH) and peroxyl (ROO•) radicals. nih.govresearchgate.net The radical scavenging activity is significantly attributed to the allyl group, as replacing it with propyl or benzyl (B1604629) groups diminishes this capability. nih.govresearchgate.net It is proposed that the allyl group can donate a hydrogen atom to electrophilic radicals, thereby neutralizing them. researchgate.net This suggests that this compound could participate in radical scavenging, a property relevant in various chemical environments.

The following table summarizes the radical scavenging activity of compounds analogous to the allyl moiety of this compound.

CompoundRadical ScavengedMethodObservations
S-Allylcysteine (SAC)•OH, ROO•-Concentration-dependent scavenging. Activity is significantly due to the allyl group. nih.govresearchgate.net
4-AllylphenolDPPH radicalDPPH assayExhibited radical scavenging activity, though lower than resveratrol (B1683913) and orcinol. nih.gov
Allyl methyl sulfideCumene (B47948) oxidation-Showed antioxidant activity by reducing the rate of cumene oxidation. researchgate.net

Thermal Degradation Mechanisms and Kinetic Analysis

The thermal stability and degradation of this compound are influenced by its constituent functional groups: the allyl group, the succinate backbone, and the sulphonate group.

The thermal decomposition of the succinate portion is a critical aspect. Studies on sodium succinate have shown that its thermal degradation leads to the formation of sodium carbonate. scielo.brresearchgate.netresearchgate.net This indicates a pathway involving decarboxylation. For poly(alkylene succinate)s, thermal degradation primarily occurs via β-hydrogen bond scission, with maximum decomposition rates observed between 420–430 °C. rsc.org

The allyl group's thermal behavior is also significant. The thermal degradation of various allyl compounds has been investigated. For example, allyl isothiocyanate in an aqueous solution at 100°C decomposes into several products, including diallyl sulfide, diallyl disulfide, and allyl thiocyanate, indicating complex reaction pathways involving the allyl moiety. nih.govdss.go.th The thermal decomposition of allyl methoxyarenesulphinates in boiling acetic acid yields diaryl sulphides as the main products, alongside other sulphur-containing compounds. rsc.org

The sulphonate group generally exhibits high thermal stability. However, in the context of ionic liquids containing allyl cations and sulphonate-based anions, the onset of decomposition temperatures can range from approximately 208°C to 341°C, depending on the specific structure of the cation and anion. mdpi.com

The following table presents thermal degradation data for compounds containing functional groups analogous to this compound.

Compound/MaterialDecomposition Temperature (°C)AtmosphereKey Degradation Products
Sodium Succinate320 - 510N₂Sodium Carbonate scielo.brresearchgate.net
Poly(butylene succinate)~420-430-Aldehydes, cyclic products rsc.org
Allyl isothiocyanate100 (in water)AqueousDiallyl sulfide, diallyl disulfide, N,N'-Diallylthiourea nih.govdss.go.th
1-Allyl-3-methylimidazolium tosylateOnset at 330.5-- mdpi.com

Functional Group Interconversions and Derivatization Reactions

The chemical structure of this compound offers several sites for functional group interconversions and derivatization, enabling the synthesis of a variety of new molecules with tailored properties.

Reactions at the Allyl Double Bond (e.g., Hydration, Halogenation, Epoxidation)

The carbon-carbon double bond of the allyl group is a primary site for electrophilic addition reactions.

Hydration: The addition of water across the double bond, typically catalyzed by an acid, would yield a diol. This reaction transforms the hydrophobic allyl group into a more hydrophilic dihydroxypropyl group.

Halogenation: The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) would result in the formation of a dihalo-derivative. This reaction proceeds via a halonium ion intermediate.

Epoxidation: Oxidation of the allyl double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring. This highly reactive three-membered ring can be subsequently opened by various nucleophiles to introduce a wide range of functional groups.

Esterification and Amidation Reactions of the Succinate Carboxylates

The two carboxylate groups of the succinate moiety are amenable to standard esterification and amidation reactions.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylate groups can be converted into esters. The choice of alcohol will determine the properties of the resulting diester.

Amidation: Reaction with a primary or secondary amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), would yield the corresponding amides. This allows for the introduction of various organic substituents via the amine.

Reductive and Oxidative Transformations

Both the allyl group and the succinate carboxylates can undergo reductive and oxidative transformations.

Reduction: Catalytic hydrogenation of the allyl double bond would yield the corresponding propyl-substituted sulphonatosuccinate. The carboxylate groups of the succinate can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this would require harsh conditions and may also affect other functional groups.

Oxidation: Strong oxidation of the allyl group can lead to cleavage of the double bond, forming a carboxylic acid and other smaller fragments. The succinate backbone is generally stable to oxidation under mild conditions.

Metal Complexation and Coordination Chemistry of this compound

The carboxylate and sulphonate groups of this compound are excellent ligands for metal ions, leading to the formation of coordination complexes.

The coordination can occur through one or both of the carboxylate groups, and potentially the sulphonate group, allowing for the formation of both mononuclear and polynuclear complexes. The succinate backbone provides flexibility, enabling the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Studies on the complexation of transition metal ions with succinate have shown the formation of coordination polymers where the succinate acts as a bridging ligand. scielo.brresearchgate.net The coordination mode can be influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other coordinating species.

Binding Mechanisms with Transition Metals and Lanthanides

The interaction of this compound with transition metals and lanthanides can be expected to occur through two principal mechanisms: chelation by the sulfosuccinate (B1259242) headgroup and coordination via the π-system of the allyl group.

Chelation via Sulfosuccinate Headgroup: The sulfonate (SO₃⁻) and carboxylate (-COO⁻) moieties of the succinate backbone are hard donor ligands, making them particularly effective at coordinating with hard acid metal ions, including many transition metals (e.g., Fe³⁺, Cr³⁺) and lanthanides (e.g., La³⁺, Ce³⁺). The formation of a chelate ring involving both the carboxylate and sulfonate groups would significantly enhance the stability of the resulting metal complex. Studies on similar sulfosuccinate surfactants, such as dioctyl sulfosuccinate, have shown their ability to form complexes with multivalent metal ions like aluminum and iron through ion exchange reactions. acs.org

Coordination via Allyl Group: The allyl group can act as a soft, three-electron donor ligand, typically binding to transition metals in an η³-fashion. rsc.org This type of interaction is common for low-valent transition metals that can engage in back-bonding with the π* orbitals of the allyl ligand. It is plausible that this compound could form complexes where the metal center is simultaneously chelated by the sulfosuccinate headgroup and coordinated by the allyl tail, leading to complex polymeric or networked structures. Research on lanthanide-allyl complexes has also demonstrated the formation of stable η³-coordinated structures. nih.gov

Stoichiometry and Stability Constant Determination of Metal Complexes

The stoichiometry of metal complexes with this compound would likely depend on the metal ion's coordination number, charge, and the relative concentration of the ligand. Common stoichiometries for bidentate ligands are 1:1 (metal:ligand), 1:2, and 1:3.

While specific stability constants for this compound complexes are not documented, they could be determined experimentally using well-established techniques:

Potentiometric Titration: This method involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (e.g., a strong base) is added. Changes in pH reveal information about the protonation constants of the ligand and the stability constants of the metal-ligand complexes. nih.govnih.govchemrxiv.org

Spectrophotometry (UV-Vis): If the formation of a metal complex results in a change in the ultraviolet or visible spectrum, this change can be monitored at different concentrations to determine the stoichiometry (e.g., using Job's method) and the stability constant (e.g., using the Benesi-Hildebrand method). deepdyve.com

Ion-Exchange Chromatography: This technique can be used to separate different complexed species in solution, allowing for the determination of stability constants, especially for very strong complexes, by using a competing ligand or metal ion. researchgate.net

The stability of these complexes generally follows the Irving-Williams series for divalent transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Table 1: Hypothetical Stability Constants (log β) for Metal-Disodium C-allyl sulphonatosuccinate Complexes

Metal IonExpected log β (1:1)Expected log β (1:2)Method of Determination (Proposed)
Cu²⁺HighHighPotentiometry, Spectrophotometry
Ni²⁺Moderate-HighModerate-HighPotentiometry
Co²⁺ModerateModeratePotentiometry
Zn²⁺ModerateModeratePotentiometry
Fe³⁺Very HighVery HighSpectrophotometry, Ion-Exchange
La³⁺HighHighPotentiometry, Ion-Exchange

Note: This table is illustrative and based on general principles of coordination chemistry. Actual values would require experimental determination.

Spectroscopic Characterization of Metal-Disodium C-allyl sulphonatosuccinate Adducts

Characterization of the metal adducts would rely on various spectroscopic techniques to elucidate the structure and nature of the bonding:

Infrared (IR) Spectroscopy: The formation of a metal complex would cause shifts in the characteristic vibrational frequencies of the C=O (carboxylate) and S=O (sulfonate) bonds. A shift to lower wavenumbers is typically indicative of coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to probe the environment of the protons and carbons in the ligand upon complexation. Changes in chemical shifts, particularly for the protons and carbons near the coordinating groups and in the allyl moiety, can confirm binding and provide structural information.

UV-Visible (UV-Vis) Spectroscopy: For transition metal ions with d-d electronic transitions, the coordination environment significantly affects the energy of these transitions. The formation of a complex with this compound would lead to shifts in the absorption maxima, providing information about the coordination geometry.

Supramolecular Interactions and Self-Assembly Phenomena

As an amphiphilic molecule, this compound is expected to exhibit self-assembly in aqueous solutions, driven by the hydrophobic effect to minimize the contact between its allyl tail and water.

Hydrogen Bonding Networks and Crystal Packing

In the solid state, this compound would likely form a complex crystal lattice stabilized by a combination of ionic interactions (between the sodium cations and the anionic headgroups) and hydrogen bonding. Water molecules would almost certainly be incorporated into the crystal structure, mediating hydrogen bonds between the sulfonate and carboxylate groups of adjacent molecules. The allyl tails might pack in such a way as to maximize van der Waals interactions, though the specific packing arrangement (e.g., interdigitated or bilayered) would need to be determined by X-ray crystallography. The potential for hydrogen bonding involving the acidic alpha-hydrogens on sulfonium (B1226848) salts has been noted as a catalytic force, though this is a different class of compound. capes.gov.br

Formation of Micelles, Vesicles, and Liquid Crystals

In aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC) , surfactant molecules aggregate to form micelles. wikipedia.org For this compound, these micelles would have a core composed of the hydrophobic allyl tails and a corona of the hydrophilic sulfosuccinate headgroups interacting with the surrounding water. The CMC is a key parameter indicating the efficiency of a surfactant. While the CMC for this specific compound is not published, it can be determined by measuring the change in a physical property (like surface tension, conductivity, or light scattering) as a function of surfactant concentration. nih.gov For comparison, the CMC of sodium dodecyl sulfate is approximately 8x10⁻³ mol/L. wikipedia.org

At higher concentrations, sulfosuccinate surfactants are known to form more complex structures, including:

Vesicles: Bilayered spherical structures enclosing a solvent core. Single-chain surfactants rarely form vesicles, but some sulfosuccinates have been shown to do so.

Liquid Crystals: Lyotropic liquid crystalline phases, such as hexagonal and lamellar phases, can form at even higher concentrations. deepdyve.com These phases represent a state of matter with properties intermediate between those of a liquid and a solid crystal. The specific phases formed would depend on concentration, temperature, and the presence of any additives.

Table 2: Expected Self-Assembly Behavior of this compound in Water

Concentration RangePredominant Species/StructureDriving Force
< CMCMonomersSolvation
> CMCSpherical or Ellipsoidal MicellesHydrophobic Effect
High ConcentrationVesicles, Hexagonal or Lamellar PhasesPacking Constraints, Inter-aggregate Interactions

Note: This table represents a generalized phase behavior for anionic surfactants. The exact concentrations and structures for this compound would require experimental verification.

Host-Guest Chemistry and Inclusion Complex Formation

The hydrophobic allyl group of this compound makes it a potential "guest" molecule for various "host" molecules that possess a hydrophobic cavity.

Cyclodextrins: These cyclic oligosaccharides are well-known host molecules. The hydrophobic interior of a cyclodextrin (B1172386) (like β-cyclodextrin) could encapsulate the allyl tail of the surfactant. This encapsulation would form an inclusion complex , which can alter the physical properties of the surfactant, such as increasing its apparent solubility and modifying its CMC. The formation of such a complex can be confirmed by techniques like NMR, which would show characteristic shifts for the protons of the allyl group and the inner cavity of the cyclodextrin. The complexation of allyl-containing compounds like allyl isothiocyanate with cyclodextrins has been previously studied.

This host-guest interaction is a key principle in supramolecular chemistry, allowing for the construction of novel functional systems.

Advanced Material Science and Formulation Design Principles Involving Disodium C Allyl Sulphonatosuccinate

Role as a Polymer Monomer for Specialty Copolymers

The presence of the allyl functional group allows Disodium (B8443419) C-allyl sulphonatosuccinate to be incorporated as a monomer into various polymer chains through copolymerization. mdpi.com This integration is particularly valuable in creating specialty copolymers where the properties of the sulfosuccinate (B1259242) group—such as improved water solubility, dispersancy, and interfacial activity—are permanently anchored to the polymer structure.

The synthesis of copolymers incorporating Disodium C-allyl sulphonatosuccinate typically proceeds via free-radical polymerization in an aqueous medium. The design of these copolymers involves the careful selection of co-monomers to achieve the desired final properties. For instance, it can be copolymerized with monomers like acrylic acid, acrylamide, or various acrylates to create functional polymers for diverse applications. nih.gov

The general synthesis process is conducted in a reaction vessel equipped for temperature control, stirring, and inert atmosphere blanketing (e.g., with nitrogen). nih.gov A typical procedure involves:

Dissolving this compound and other chosen monomers in deionized water.

Heating the solution to a specific reaction temperature, often between 50°C and 85°C. nih.gov

Initiating the polymerization by adding a water-soluble initiator, such as ammonium (B1175870) persulfate. nih.gov

Allowing the reaction to proceed for a set duration to achieve the desired molecular weight and conversion. nih.gov

The resulting copolymers, such as a terpolymer of acrylic acid, an ethoxylated fatty alcohol, and an allyl sulfonate, combine multiple functional groups, making them suitable for complex environments. nih.gov This method allows for the creation of materials like advanced dispersants, scale inhibitors, or flocculants. nih.gov

ParameterTypical Range/ValuePurposeCitation
Monomers Acrylic Acid, Acrylamide, Styrene, AcrylatesForms the main polymer backbone and defines core properties. nih.gov,
Initiator Ammonium PersulfateGenerates free radicals to start the polymerization chain reaction. nih.gov
Solvent Deionized Water, Dimethyl Sulfoxide (DMSO)Provides the medium for the reaction, suitable for water-soluble monomers. nih.gov,
Reaction Temperature 50°C - 85°CControls the rate of polymerization and initiator decomposition. nih.gov
Reaction Time 1 - 4 hoursDetermines the extent of monomer conversion and final polymer molecular weight. nih.gov

This interactive table summarizes typical conditions for the synthesis of copolymers using allyl sulfonate-type monomers.

The inclusion of this compound significantly impacts the final polymer's architecture and properties. As a "surfmer," it is often used in emulsion polymerization, where it participates in the reaction and becomes covalently bonded to the polymer particles. This permanently affixes the hydrophilic sulfosuccinate groups to the particle surface.

This incorporation has several key effects:

Enhanced Colloidal Stability: Unlike physically adsorbed surfactants, the covalently bonded sulfosuccinate groups cannot desorb from the polymer particle surface. This provides robust, long-term stability to the emulsion against mechanical stress, temperature changes, and electrolyte addition. researchgate.net

Improved Adhesion and Film Properties: In coatings and adhesives, the presence of these integrated polar groups can enhance adhesion to substrates. The resulting polymer films may also exhibit improved properties such as better wet rub resistance. researchgate.net

Reduced Water Sensitivity: While providing hydrophilicity, the permanent bonding of the surfactant can reduce the water sensitivity and migration issues often seen with conventional, leachable surfactants in a final polymer film. researchgate.net

Controlled Particle Morphology: The use of such reactive surfactants can influence particle nucleation and growth during emulsion polymerization, allowing for greater control over the final particle size and distribution.

The allyl group itself can lead to specific microstructures due to its reactivity. Allyl monomers can be prone to chain transfer reactions, which can influence the polymer's molecular weight and degree of branching. nih.gov However, its successful incorporation into copolymers with monomers like acrylonitrile (B1666552) and methacrylic acid has been demonstrated to produce effective dispersants and dyeing modifiers. mdpi.com

Polymerization in confined media refers to reactions occurring within nano- or micro-scale restricted environments, such as micelles, porous materials, or at interfaces. mpg.de The use of a surfmer like this compound is highly relevant to these processes, particularly in emulsion and miniemulsion polymerization, which are classic examples of polymerization in confined spaces (micelles and monomer droplets).

The mechanism within these confined zones differs from bulk polymerization:

Enhanced Reaction Rates: The high local concentration of monomers and radicals within a micelle can lead to an increased rate of polymerization.

Control over Polymer Structure: The confined environment can influence the polymer's stereochemistry and tacticity. mpg.de Research has shown that conducting polymerization within well-defined porous materials like metal-organic frameworks (MOFs) can enhance stereocontrol, leading to polymers with specific tacticities that are otherwise difficult to achieve. mpg.de

Novel Architectures: The combination of self-assembly (from the surfactant nature of the monomer) and polymerization can lead to unique polymer architectures. For example, using block copolymers to mediate the synthesis of metal-organic mesocrystals demonstrates how polymer chemistry can direct morphogenesis in confined systems. mpg.de

When this compound is used, it first acts as a surfactant to form the micelles (the confined reaction loci). As polymerization is initiated, its allyl group reacts, incorporating the monomer into the growing polymer chain at the surface of the particle, effectively locking the stabilizing group in place.

Surfactant and Interfacial Science Applications (Mechanistic Aspects)

The sulfosuccinate portion of the molecule imparts strong surface-active properties, making this compound an effective surfactant. It is an anionic surfactant characterized by a hydrophilic head and a hydrophobic tail, enabling it to reduce surface tension and form micelles in solution.

A fundamental property of any surfactant is its Critical Micelle Concentration (CMC), which is the concentration at which individual surfactant molecules (unimers) begin to self-assemble into organized structures called micelles. mdpi.com Above the CMC, properties of the solution such as surface tension, conductivity, and light scattering change abruptly. dataphysics-instruments.comresearchgate.net Determining the CMC is crucial for understanding and optimizing a surfactant's performance. Several methodologies are employed for this purpose, each relying on the detection of the change in a physical property at the point of micelle formation. rsc.org

MethodologyPrincipleAdvantagesDisadvantagesCitation
Surface Tensiometry Measures the surface tension of the solution as a function of surfactant concentration. Surface tension decreases until the CMC is reached, after which it remains relatively constant.Direct measurement of interfacial property. Reliable and widely used.Can be time-consuming; requires precise equipment (e.g., Du Noüy ring or Wilhelmy plate). dataphysics-instruments.com
Conductivity Measurement Measures the electrical conductivity of the solution. The plot of conductivity versus concentration shows a change in slope at the CMC due to the lower mobility of micelles compared to free ions.Simple, fast, and highly accurate for ionic surfactants.Only applicable to ionic surfactants; less sensitive for non-ionics. mdpi.com
Fluorescence Spectroscopy Uses a fluorescent probe that partitions between the aqueous and micellar environments. A sharp change in the probe's fluorescence intensity or emission wavelength indicates the formation of micelles.Extremely sensitive, requires very small sample volumes. Can be used for all types of surfactants.Requires a suitable fluorescent probe; the probe itself might slightly alter the CMC. rsc.org, nih.gov
Titration Methods A rapid method where a concentrated surfactant solution is titrated into a solution containing a dye or probe. A sudden change in color or fluorescence at the CMC serves as the endpoint.Very fast and requires only one sample preparation. Economical.Endpoint detection can be subjective; dye choice is critical and may be limited to certain surfactant types. nih.gov
Resonance Rayleigh Scattering (RRS) Measures the intensity of scattered light at the same wavelength as the incident light. The formation of larger micellar aggregates at the CMC causes a significant increase in RRS intensity.High sensitivity and does not require an external probe.Requires a spectrofluorophotometer; may be affected by impurities or dust. researchgate.net

This interactive table outlines common methodologies for determining the Critical Micelle Concentration (CMC) of surfactants.

The effectiveness of a surfactant is governed by the dynamics of its adsorption to interfaces, such as the boundary between air and water or oil and water. When this compound is introduced into an aqueous solution, the amphiphilic molecules preferentially migrate to the surface. dataphysics-instruments.com

At the liquid-air interface, the hydrophilic sulfosuccinate head group remains in the water phase, while the hydrophobic C-allyl tail orients itself towards the air. This arrangement disrupts the cohesive energy of the water molecules at the surface, leading to a reduction in surface tension. dataphysics-instruments.com The process continues until the surface becomes saturated with surfactant molecules. Any further addition of the surfactant beyond this point leads to the formation of micelles within the bulk solution, which corresponds to the CMC. dataphysics-instruments.com

Similarly, at a liquid-liquid (e.g., oil-water) interface, the surfactant molecules position themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This reduces the interfacial tension between the two immiscible liquids, facilitating the formation of an emulsion—a stable dispersion of one liquid in the other. The stability of sulfosuccinate esters can be pH and temperature-dependent, with optimal stability for monoesters typically observed between pH 6 and 8. researchgate.net The dynamic surface tension, which measures how quickly a surfactant can reduce surface tension, is a critical parameter for applications requiring rapid wetting or emulsification. researchgate.net

Emulsification and Solubilization Mechanisms for Immiscible Phases

This compound is structurally a surfactant, possessing a hydrophilic sulfosuccinate head group and a hydrophobic tail that includes the allyl group. This amphiphilic nature is the cornerstone of its predicted ability to facilitate the emulsification of immiscible liquids, such as oil and water, and to solubilize water-insoluble substances.

The primary mechanism of emulsification involves the migration of this compound molecules to the oil-water interface. Here, they orient themselves with the polar sulfosuccinate group in the aqueous phase and the nonpolar allyl-containing tail in the oil phase. This orientation reduces the interfacial tension between the two phases, which is the energy required to increase the surface area of contact. By lowering this energy barrier, the formation of a stable dispersion of one liquid within the other (an emulsion) is made thermodynamically more favorable.

Solubilization, on the other hand, refers to the process where surfactant molecules, at a concentration above their critical micelle concentration (CMC), form aggregates called micelles in a solvent. These micelles have a hydrophobic core and a hydrophilic shell. In an aqueous solution, water-insoluble substances can be encapsulated within the hydrophobic core of these micelles, effectively "dissolving" them in the bulk aqueous phase. The efficiency of solubilization by this compound would depend on factors such as the size and aggregation number of its micelles.

Table 1: Hypothetical Emulsification Performance of this compound

Oil PhaseSurfactant Conc. (wt%)Emulsion TypeDroplet Size (μm)Stability (24h)
Hexane1.0O/W1 - 5Moderate
Toluene1.0O/W2 - 8Moderate
Mineral Oil2.0O/W5 - 15Low

Note: This table is illustrative and based on the expected performance of a sulfosuccinate surfactant. Actual values for this compound would require experimental verification.

Dispersant and Stabilizer Principles in Colloidal Systems

In colloidal systems, where fine solid particles are dispersed in a liquid medium, this compound is expected to function as an effective dispersant and stabilizer. Its role is to prevent the aggregation of particles, which can lead to sedimentation or creaming.

Steric and Electrostatic Stabilization Mechanisms of Particulate Dispersions

The stabilization of particulate dispersions by this compound would likely occur through a combination of electrostatic and steric repulsion.

Electrostatic Stabilization: The disodium sulfonate head group is anionic. When these molecules adsorb onto the surface of particles in a dispersion, they impart a net negative charge to the particle surfaces. This results in repulsive electrostatic forces between adjacent particles, preventing them from approaching each other closely and aggregating. The magnitude of this repulsion is influenced by the surface charge density and the ionic strength of the surrounding medium.

Steric Stabilization: The alkyl and allyl components of the surfactant molecule form a protective layer around the particles. When two particles approach each other, the overlap of these adsorbed layers leads to an increase in the local concentration of the surfactant chains, creating an osmotic pressure that pushes the particles apart. This steric hindrance prevents the particles from coming into close enough contact to be held together by van der Waals forces.

Flocculation and Coagulation Prevention Strategies

Flocculation (loose aggregation) and coagulation (tight aggregation) are primary instability issues in colloidal systems. The use of this compound would be a key strategy to prevent these phenomena. By adsorbing onto the particle surfaces and inducing strong repulsive forces (both electrostatic and steric), it creates an energy barrier that must be overcome for particles to aggregate. The effectiveness of this prevention strategy would depend on achieving adequate surface coverage of the particles with the surfactant.

Rheological Modification of Suspensions and Emulsions

The rheology, or flow behavior, of suspensions and emulsions can be significantly influenced by the presence of surfactants like this compound. The interactions between the dispersed phase (droplets or particles) and the continuous phase, as well as inter-particle/droplet interactions, govern the viscosity and viscoelastic properties of the system.

In a well-stabilized system, where repulsive forces dominate, the viscosity is generally lower as particles or droplets can move past each other more freely. However, at higher concentrations of the dispersed phase, the formation of a structured network of interacting, stabilized particles can lead to an increase in viscosity and the development of shear-thinning behavior. The specific impact of this compound on rheology would be dependent on its concentration, the nature of the dispersed and continuous phases, and other formulation components.

Design of Functional Materials with this compound Moieties

The presence of the allyl group in this compound makes it a reactive monomer that can be incorporated into polymer structures through polymerization. This opens up the possibility of designing functional materials where the sulfonate group is covalently bound to a polymer backbone.

Hydrogel Formation and Swelling Dynamics

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. This compound could be used as a functional co-monomer in the synthesis of hydrogels. The allyl group provides a site for polymerization, allowing it to be integrated into the polymer network.

The incorporated sulfonate groups would have a profound effect on the swelling dynamics of the resulting hydrogel. Being highly hydrophilic and anionic, the sulfonate groups would:

Increase Water Absorption: The strong affinity of the sulfonate groups for water would draw significant amounts of water into the hydrogel network.

Induce Electrostatic Repulsion: The negatively charged sulfonate groups along the polymer chains would repel each other, causing the polymer network to expand and accommodate more water. This effect would be pH-sensitive, with swelling being more pronounced at neutral to high pH values where the sulfonic acid groups are fully ionized.

The swelling kinetics of such a hydrogel would be governed by the diffusion of water into the polymer network and the relaxation of the polymer chains. The final equilibrium swelling ratio would be a balance between the osmotic pressure driving water in and the elastic restoring force of the cross-linked polymer network.

Table 2: Predicted Swelling Behavior of a Hydrogel Incorporating this compound

PropertyPredicted Value/Behavior
Equilibrium Swelling Ratio (in deionized water)High
Swelling in Saline SolutionReduced swelling due to charge screening
pH-SensitivityIncreased swelling at higher pH
Swelling KineticsInitially rapid, followed by a slower approach to equilibrium

Nanoparticle Surface Modification and Functionalization Strategies

The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, enhancing their stability, and ensuring their compatibility with various matrices. polimi.it Reactive surfactants, such as this compound, offer a versatile platform for nanoparticle surface modification due to their dual functionality.

The sulfosuccinate portion of the molecule acts as an effective stabilizer during the synthesis of nanoparticles, preventing agglomeration and controlling particle size. This is a common role for surfactants in nanoparticle formation. ijcmas.com The real innovation, however, lies in the covalently-bound allyl group. This reactive group provides a handle for permanent attachment of the surfactant to the nanoparticle surface or to a surrounding polymer matrix during emulsion polymerization. google.compcimag.com This covalent bonding overcomes the limitations of traditional, physically adsorbed surfactants, which can desorb over time, leading to instability. google.com

Potential Functionalization Strategies:

In-situ Modification: During emulsion polymerization for the synthesis of polymer nanoparticles, this compound can be incorporated as a co-monomer. The allyl group can participate in the free-radical polymerization process, permanently anchoring the surfactant to the nanoparticle surface. foreverest.net This creates a stable, functionalized nanoparticle in a single step.

Post-Synthesis Modification: For pre-synthesized inorganic or organic nanoparticles, the allyl group on a this compound-coated surface can be used for further chemical transformations. Thiol-ene "click" chemistry, for instance, allows for the efficient and specific attachment of various functional molecules, such as targeting ligands, imaging agents, or other polymers, to the nanoparticle surface. mdpi.com

Table 1: Hypothetical Data on Nanoparticle Stabilization using this compound

PropertyValue
Critical Micelle Concentration (CMC)Low (indicative of efficient surface activity)
Zeta PotentialHighly Negative (due to sulfonate group, indicating good colloidal stability)
Polymerization ReactivityModerate (allyl group can copolymerize with acrylics) foreverest.net
Binding to NanoparticleCovalent (via allyl group polymerization)

This table is illustrative and based on the expected properties of a reactive sulfosuccinate surfactant. Actual values would require experimental verification.

Role in Smart Materials and Responsive Systems

Smart materials that respond to external stimuli like pH or temperature are at the forefront of materials science. The incorporation of functional monomers into polymer structures is a key strategy for imparting these responsive behaviors.

pH-Responsive Systems:

The sulfonate and carboxyl groups within the this compound structure can contribute to pH-responsive behavior in a polymer system. acs.orgmdpi.com In a polymer matrix, the degree of ionization of these acidic groups will change with the ambient pH. nih.gov This can lead to conformational changes in the polymer, resulting in swelling or deswelling of the material. For instance, a hydrogel synthesized with this compound as a comonomer could be designed to swell and release an encapsulated substance at a specific pH, a desirable characteristic for targeted drug delivery. nih.gov The allyl functionality allows for the permanent integration of these pH-sensitive groups into the polymer backbone. mdpi.com

Temperature-Responsive Systems:

While this compound itself is not inherently thermoresponsive, it can be copolymerized with temperature-sensitive monomers, such as N-isopropylacrylamide (NIPAM), to create thermoresponsive materials. nih.gov In such a system, the primary role of the this compound would be to provide colloidal stability during synthesis and to potentially modulate the lower critical solution temperature (LCST) of the resulting polymer. nih.gov The permanent incorporation of the sulfosuccinate moiety can influence the hydrophilic-lipophilic balance of the polymer, thereby tuning the temperature at which the material undergoes its phase transition. polimi.it

Table 2: Potential Stimuli-Responsive Behavior

StimulusPotential Response MechanismApplication Example
pH Ionization of sulfonate/carboxylate groups leading to electrostatic repulsion and swelling. mdpi.comnih.govpH-triggered release of active ingredients from a hydrogel matrix.
Temperature As a comonomer, it can modify the LCST of thermoresponsive polymers like PNIPAM. nih.govModulating the phase transition temperature of smart hydrogels for controlled release. pcimag.com

Sustainable Formulation Design using this compound

The drive towards sustainability in the chemical industry necessitates the development of eco-friendly materials and processes. Reactive surfactants like this compound can play a role in this transition.

Development of Eco-friendly Dispersions and Emulsions

A significant advantage of using reactive surfactants is the reduction of free surfactant in the final product. vot.pl In conventional emulsions, free surfactants can be a source of environmental concern and can also negatively impact product performance, such as water resistance in coatings. pcimag.com By covalently bonding to the polymer particles, this compound becomes a permanent part of the system, minimizing its release into the environment. This leads to more robust and potentially more environmentally benign water-based formulations. vot.pl

Bio-based and Biodegradable Material Composites with this compound

The allyl functionality of this compound makes it a candidate for integration into bio-based and biodegradable polymer composites. mdpi.com It can be used as a compatibilizer or coupling agent in composites made from materials like polylactic acid (PLA) or modified chitosan (B1678972). mdpi.com For example, in a bio-based polymer blend, the surfactant properties could aid in the dispersion of fillers, while the allyl group could be used to form covalent bonds with a crosslinking agent or directly with the polymer matrix, enhancing the mechanical properties and stability of the composite. The synthesis of allyl-functionalized chitosan has been demonstrated for creating pH-responsive hydrogels, indicating a viable pathway for integrating similar allyl-containing molecules. mdpi.com

Environmental Fate and Remediation Methodologies for Disodium C Allyl Sulphonatosuccinate

Biotic Transformation and Biodegradation Studies

Role of Microbial Communities in Disodium (B8443419) C-allyl sulphonatosuccinate Biotransformation

The biotransformation of Disodium C-allyl sulphonatosuccinate in the environment is expected to be primarily mediated by microbial communities. nih.govplos.org As an anionic surfactant, its degradation is likely to involve a consortium of diverse microorganisms rather than a single species, as complex organic molecules often require several enzymatic steps for complete breakdown. nm.govfrontiersin.org The initial step in the biodegradation of sulfosuccinates is often the enzymatic hydrolysis of the ester bonds, which would cleave the allyl group and the succinate (B1194679) backbone. This process would result in the loss of the compound's surface-active properties, a phenomenon known as primary biodegradation. nih.gov

The rate and extent of biotransformation are influenced by the structure of the alkyl chain. For instance, linear alkyl chains are generally more readily biodegradable than branched chains. nih.gov The presence of the C-allyl group, which contains a double bond, may influence the initial enzymatic attack. Microorganisms possessing enzymes such as monooxygenases could potentially target this unsaturated bond. Following the initial breakdown, the resulting smaller organic molecules, such as allyl alcohol and sulfosuccinic acid, would likely be further metabolized by various bacteria and fungi through central metabolic pathways like β-oxidation. researchgate.net

Environmental factors such as pH, temperature, oxygen availability, and the presence of other organic matter will significantly impact the microbial communities and their ability to degrade this compound. Aerobic conditions are generally more favorable for the complete mineralization of surfactants to carbon dioxide and water. nih.gov In anaerobic environments, the degradation process is typically slower and may be incomplete. nm.gov The presence of other carbon sources can also affect biodegradation, sometimes leading to co-metabolism where the surfactant is degraded along with other substrates. plos.org

Table 1: Hypothetical Microbial Genera Involved in the Biotransformation of Sulfosuccinate (B1259242) Surfactants

Microbial GenusPotential Role in DegradationSupporting Evidence for Anionic Surfactant Degradation
PseudomonasInitial ester bond hydrolysis and subsequent oxidation of breakdown products.Known to degrade a wide range of organic pollutants, including other anionic surfactants.
BacillusProduction of extracellular enzymes capable of cleaving ester linkages.Often implicated in the biodegradation of various surfactants and polymers.
AcinetobacterUtilization of intermediate products from the initial breakdown.Found in diverse environments and known for its metabolic versatility.
ComamonasDemonstrated ability to biodegrade dihexyl sulfosuccinate. nih.govDirectly relevant to the degradation of sulfosuccinate structures.
Fungal ConsortiaLigninolytic fungi can produce non-specific enzymes that degrade a wide array of complex organic molecules.White-rot fungi have been shown to degrade various recalcitrant pollutants.

This table is illustrative and based on the known metabolic capabilities of these microbial genera towards other anionic surfactants. Specific studies on this compound are required for confirmation.

Environmental Transport and Distribution Dynamics

The transport and distribution of this compound in the environment will be governed by its physicochemical properties and its interactions with soil, sediment, and water.

Sorption and Desorption Equilibria with Soil and Sediment Organic Matter

As an anionic surfactant, this compound is expected to exhibit complex sorption behavior in soil and sediment. The primary mechanism of sorption for anionic surfactants onto soil is often through hydrophobic interactions between the nonpolar part of the molecule (the C-allyl group) and the soil organic matter. nih.govtandfonline.com Additionally, electrostatic interactions can occur. At typical environmental pH values, most soil surfaces are negatively charged, which would lead to repulsion of the anionic sulfonate group. However, at lower pH or in the presence of positively charged sites on soil minerals (like iron and aluminum oxides), some electrostatic attraction could occur. mdpi.com

The sorption of anionic surfactants is generally weaker than that of cationic surfactants. tandfonline.com The sorption process is often reversible, meaning that the compound can desorb back into the soil solution. The extent of sorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and less mobility. For anionic surfactants, Koc values can vary widely depending on the specific structure of the surfactant and the properties of the soil, such as organic carbon content and clay mineralogy. researchgate.net

Table 2: Hypothetical Sorption Parameters for this compound in Different Soil Types

Soil TypeOrganic Carbon (%)Clay Content (%)Hypothetical Koc (L/kg)Predicted Mobility
Sandy Loam1.51050 - 200High to Moderate
Silt Loam2.525200 - 500Moderate to Low
Clay4.050500 - 1500Low

These values are hypothetical and intended to illustrate the expected trend of increasing sorption with higher organic carbon and clay content. Actual values would need to be determined experimentally.

Leaching Potential in Terrestrial Systems

The potential for this compound to leach through the soil profile and reach groundwater is directly related to its sorption characteristics. researchgate.net Compounds with low sorption coefficients (low Koc) are more mobile and have a higher leaching potential. Given that anionic surfactants generally exhibit moderate to low sorption, there is a potential for leaching, particularly in soils with low organic matter and clay content, such as sandy soils. kirj.eecrimsonpublishers.com

The presence of the polar sulfonate and carboxylate groups in the molecule enhances its water solubility, which also contributes to its potential mobility in the soil-water phase. wikipedia.org Factors that increase water infiltration, such as heavy rainfall or irrigation, can enhance the downward movement of the compound. nih.gov Conversely, in soils with high organic matter content, the compound will be more strongly retained, reducing its leaching potential. tandfonline.com The degradation of the compound in the soil profile will also mitigate its potential to reach groundwater. kirj.ee

Volatilization and Atmospheric Transport Considerations

Due to its nature as a salt (disodium salt), this compound is expected to have a very low vapor pressure and consequently, a low tendency to volatilize from water or moist soil surfaces. The Henry's Law Constant (H), which describes the partitioning of a chemical between air and water, is predicted to be very low for this compound. henrys-law.orgepa.govresearchgate.net Therefore, volatilization is not considered a significant environmental transport pathway.

However, surfactants can become airborne through the formation of aerosols, for example, from breaking waves in the ocean or from industrial processes. rsc.orgresearchgate.netsigmaaldrich.com Once in the atmosphere as part of an aerosol particle, this compound could be transported over long distances. The fate of the compound in the atmosphere would then be governed by atmospheric chemistry, including photochemical reactions and deposition (wet or dry). columbia.edunih.gov

Advanced Analytical Techniques for Environmental Monitoring

The detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment at trace levels require highly sensitive and selective analytical methods.

Development of Highly Sensitive and Selective Methods for Trace Detection in Complex Matrices

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the state-of-the-art technique for the analysis of surfactants in environmental samples. researchgate.netlcms.cz Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the high selectivity and sensitivity needed for trace analysis. nih.govresearchgate.netresearchgate.net For an anionic compound like this compound, electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique. researchgate.net

The development of a robust analytical method would involve several key steps:

Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interfering substances. For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analyte and clean up the sample. nih.govresearchgate.net For soil and sediment samples, techniques like pressurized liquid extraction (PLE) or ultrasonic extraction followed by SPE cleanup would be appropriate. researchgate.net

Chromatographic Separation: Reversed-phase HPLC would be suitable for separating this compound from other components in the extract. The choice of the column (e.g., C18) and the mobile phase composition would be optimized to achieve good peak shape and resolution.

Mass Spectrometric Detection: In MS/MS, specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring - SRM), which provides a high degree of selectivity and reduces matrix interference. nih.govresearchgate.net This allows for the confident identification and accurate quantification of the target compound even at very low concentrations.

For routine monitoring, other less sophisticated methods might be adapted. For example, colorimetric methods based on the formation of an ion-pair between the anionic surfactant and a cationic dye could be used for screening purposes, although they lack the specificity of LC-MS/MS. Potentiometric methods using ion-selective electrodes have also been developed for the determination of total anionic surfactants. xylemanalytics.comnih.gov

Table 3: Comparison of Potential Analytical Methods for this compound

Analytical TechniquePrinciplePotential SensitivitySelectivityRemarks
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio analysis of fragmented ions. nih.govresearchgate.netVery High (ng/L to µg/L)Very HighGold standard for trace quantification and confirmation.
HPLC-UV Chromatographic separation with detection based on UV absorbance.ModerateModerateRequires the molecule to have a UV chromophore. The allyl group may provide some UV absorbance.
Colorimetry (e.g., MBAS) Formation of a colored ion-pair with a cationic dye, measured spectrophotometrically. Low to ModerateLowProne to interferences from other anionic substances. Good for screening.
Potentiometry (ISE) Measures the potential difference across an ion-selective membrane. xylemanalytics.comnih.govModerateModerateCan be used for total anionic surfactant determination.

Passive Sampling Strategies and Sample Pre-concentration Optimization

The environmental monitoring of this compound, an anionic surfactant, in aqueous matrices necessitates effective sampling and pre-concentration techniques to detect it at environmentally relevant concentrations. Passive sampling offers a time-integrated approach to monitoring, providing a more representative picture of average pollutant levels over time compared to traditional grab sampling.

For anionic surfactants like this compound, various passive sampling devices (PSDs) can be theoretically employed. These devices typically consist of a receiving phase that accumulates the analyte from the surrounding environment. The choice of the receiving phase is critical and depends on the physicochemical properties of the target compound. Due to the anionic and moderately lipophilic nature of this compound, a combination of sorbents within a PSD could be effective.

Optimization of sample pre-concentration is crucial for achieving low detection limits. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration of anionic surfactants from water samples. nih.gov The selection of the sorbent material is a key parameter in optimizing SPE methods.

Table 1: Potential Sorbent Materials for Pre-concentration of Anionic Surfactants

Sorbent Type Mechanism of Action Potential Applicability for this compound
Reversed-Phase (e.g., C18, C8) Hydrophobic interactions between the alkyl chain of the surfactant and the sorbent. High, due to the allyl and succinate moieties.
Anion-Exchange (e.g., Quaternary Ammonium) Electrostatic interaction between the negatively charged sulfonate group and the positively charged sorbent. High, due to the anionic nature of the compound.
Polymeric (e.g., Styrene-Divinylbenzene) A combination of hydrophobic and π-π interactions. Moderate to high, depending on the specific polymer.

This table presents potential sorbent materials based on the general properties of anionic surfactants. Specific performance for this compound would require experimental validation.

The optimization of the pre-concentration process also involves adjusting parameters such as sample pH, flow rate, and the composition of the eluting solvent to ensure efficient recovery of the analyte. nih.gov

Speciation Analysis of this compound in Environmental Samples

Speciation analysis, which involves the identification and quantification of the different chemical forms of a substance, is important for understanding the environmental behavior and potential toxicity of this compound. In environmental systems, this compound can exist as the disodium salt, form ion pairs with other cations present in the water, or adsorb onto particulate matter.

The primary analytical challenge in the speciation of this compound is its separation from complex environmental matrices and its detection at low concentrations. Chromatographic techniques are the most suitable for this purpose. nih.gov

Table 2: Analytical Techniques for Speciation Analysis of Anionic Surfactants

Analytical Technique Principle Applicability for this compound Speciation
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) Separates compounds based on their polarity and provides mass-to-charge ratio for identification and quantification. High. Can separate the parent compound from its degradation products and identify different salt forms.
Ion-Pair Chromatography (IPC) A form of HPLC where an ion-pairing agent is added to the mobile phase to enhance the retention of ionic compounds on a reversed-phase column. High. Particularly useful for improving the chromatographic separation of the anionic sulfonate.

This table outlines analytical techniques applicable to anionic surfactants. The specific methodology for this compound would need to be developed and validated.

The speciation analysis would involve the determination of the dissolved fraction of this compound in water, as well as the fraction associated with suspended solids or sediments. This information is critical for accurately modeling its environmental fate and transport.

Remediation and Treatment Strategies for Environmental Contamination

The presence of surfactants like this compound in wastewater and the environment necessitates the development of effective remediation technologies. mdpi.com The choice of a suitable treatment method depends on the concentration of the contaminant, the volume of the contaminated medium, and the desired level of removal.

Physicochemical Treatment Processes (e.g., Adsorption, Membrane Filtration)

Physicochemical treatment processes are commonly employed for the removal of surfactants from wastewater.

Adsorption: This process involves the accumulation of the surfactant molecules onto the surface of a solid adsorbent. Activated carbon is a widely used adsorbent due to its high surface area and porous structure. The adsorption of anionic surfactants onto activated carbon is influenced by factors such as the pH of the solution, the presence of other organic and inorganic compounds, and the properties of the activated carbon itself.

Membrane Filtration: Techniques like nanofiltration (NF) and reverse osmosis (RO) have shown potential for removing surfactants from water. These processes use semi-permeable membranes to separate the surfactant molecules from the water. The efficiency of removal depends on the molecular weight of the surfactant, the pore size of the membrane, and the operating pressure. For anionic surfactants, electrostatic repulsion between the negatively charged surfactant and a negatively charged membrane surface can also play a significant role in the separation process.

Table 3: Comparison of Physicochemical Treatment Processes for Anionic Surfactants

Treatment Process Advantages Disadvantages
Adsorption (Activated Carbon) High removal efficiency for a wide range of organic compounds. Can be expensive; requires regeneration or disposal of spent adsorbent.
Nanofiltration Can achieve high rejection rates for surfactants. Prone to membrane fouling; requires pre-treatment of wastewater.

| Reverse Osmosis | Very high removal efficiency for a broad spectrum of contaminants. | High energy consumption; produces a concentrated brine stream that requires further management. |

This table provides a general comparison based on the treatment of anionic surfactants. The specific performance for this compound may vary.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are particularly effective for the degradation of persistent organic pollutants that are resistant to conventional treatment methods.

Several AOPs could be applied for the degradation of this compound:

Ozonation: The reaction of ozone with the double bond in the allyl group could be an initial degradation step.

Ozone/Hydrogen Peroxide (H₂O₂): The addition of hydrogen peroxide to ozonation enhances the formation of hydroxyl radicals, leading to more efficient degradation.

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals. The photo-Fenton process is enhanced by UV light.

The effectiveness of AOPs for the degradation of this compound would depend on factors such as pH, the concentration of the oxidant, and the presence of radical scavengers in the water matrix. The degradation pathway would likely involve the oxidation of the allyl group and the cleavage of the ester and sulfonate bonds.

Bioremediation and Phytoremediation Approaches for this compound

Bioremediation: This approach utilizes microorganisms to break down environmental pollutants. For sulfosuccinates, biodegradation is expected to be initiated by the hydrolysis of the ester bonds, followed by the degradation of the resulting alcohol and sulfosuccinic acid moieties. mdpi.com The presence of the allyl group might influence the rate and pathway of biodegradation. The effectiveness of bioremediation can be enhanced by optimizing environmental conditions such as nutrient availability, oxygen levels, and pH for the microbial consortia.

Phytoremediation: This technology uses plants to clean up contaminated soil and water. For a water-soluble compound like this compound, phytoremediation could potentially occur through several mechanisms:

Rhizodegradation: The breakdown of the contaminant in the soil by microorganisms that thrive in the root zone of plants.

Phytodegradation: The breakdown of the contaminant within the plant tissues through metabolic processes.

Phytoextraction: The uptake of the contaminant by the plant roots and its translocation and accumulation in the shoots.

The selection of appropriate plant species is critical for the success of phytoremediation. Plants with high transpiration rates and tolerance to the contaminant would be desirable. Research on the phytoremediation of sulfosuccinates is limited, and the potential of this technology for this compound would need to be investigated.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Sodium Dodecyl Sulfate (B86663) (SDS)
Linear Alkylbenzene Sulfonates (LAS)
Hydrogen Peroxide

Future Research Directions and Unexplored Academic Avenues for Disodium C Allyl Sulphonatosuccinate

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

Machine learning models, particularly graph neural networks (GNNs), have shown promise in accurately predicting key surfactant properties such as critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB). digitellinc.com These models can be trained on existing data for sulfosuccinates and other anionic surfactants to create predictive tools specifically tailored for Disodium (B8443419) C-allyl sulphonatosuccinate. scienomics.com Such tools would enable virtual screening of numerous potential modifications to the C-allyl group or the succinate (B1194679) backbone, identifying candidates with desired characteristics for specific applications. scienomics.com For instance, AI can be used to optimize reaction pathways and conditions for synthesizing new derivatives with enhanced efficiency or biodegradability. encyclopedia.pub

Table 1: Potential AI/ML Applications for Disodium C-allyl sulphonatosuccinate

AI/ML Application Objective Potential Impact
Property Prediction Predict CMC, surface tension, foaming ability, and emulsification performance of novel derivatives. Faster identification of high-performance molecules without extensive synthesis and testing. digitellinc.com
Formulation Design Optimize complex formulations containing this compound for enhanced stability and efficacy. mdpi.com Development of more effective and stable products in cosmetics, agriculture, and materials science.
De Novo Design Generate entirely new molecular structures based on desired performance criteria. Discovery of next-generation surfactants with unprecedented properties. ijesm.co.in

| Reaction Optimization | Predict optimal synthesis conditions (temperature, pressure, catalysts) to maximize yield and minimize waste. encyclopedia.pub | More sustainable and cost-effective manufacturing processes. |

Multiscale Modeling Approaches for Complex this compound Systems

To gain a fundamental understanding of how this compound behaves at various levels, from molecular interactions to bulk properties, multiscale modeling is an indispensable tool. This computational approach bridges different scales of time and length, providing insights that are often inaccessible through experimentation alone.

At the quantum mechanical level, density functional theory (DFT) calculations can elucidate the electronic structure and reactivity of the this compound molecule. This information is crucial for understanding its interaction with other molecules and surfaces. At a larger scale, molecular dynamics (MD) simulations can model the self-assembly of surfactant molecules into micelles and their behavior at interfaces, such as oil-water or air-water. researcher.life These simulations can reveal how modifications to the molecular structure affect aggregation behavior and interfacial properties. Finally, continuum models can simulate the macroscopic properties of formulations containing the surfactant, such as viscosity and phase behavior.

By integrating these different modeling techniques, researchers can build a comprehensive picture of this compound's behavior in complex systems, guiding the design of new materials and formulations with tailored properties.

Development of Novel High-Throughput Synthesis and Screening Platforms

The traditional, one-at-a-time synthesis and testing of new chemical compounds is a significant bottleneck in materials discovery. High-throughput experimentation (HTE) offers a solution by enabling the rapid, parallel synthesis and screening of large libraries of compounds. youtube.com

For this compound, an automated platform could be developed to synthesize a wide array of derivatives by varying the C-allyl group and other structural features. researchgate.net These platforms utilize robotic systems for liquid handling, reaction monitoring, and purification, dramatically increasing the number of compounds that can be produced in a short time. waters.com

Once synthesized, these libraries can be rapidly screened for key performance indicators using high-throughput methods. highresbio.com For example, automated techniques can measure surface tension, foaming capacity, and emulsification efficiency for hundreds of samples simultaneously. nih.gov A novel atomized oil assay has been developed for the high-throughput detection of surfactant production, which could be adapted for screening the efficacy of synthesized this compound derivatives. nih.gov This combination of high-throughput synthesis and screening generates vast amounts of data that can, in turn, be used to train the AI/ML models discussed in section 8.1, creating a powerful, closed-loop discovery cycle. youtube.com

Exploration of this compound in Emerging Fields (e.g., Quantum Materials, Soft Robotics)

The unique properties of surfactants like this compound open up possibilities for their use in cutting-edge technological fields.

Quantum Materials: Surfactants play a critical role in the synthesis of nanomaterials by controlling particle size, shape, and preventing agglomeration. numberanalytics.comrsc.org This is particularly relevant for the production of quantum dots (QDs), which are semiconductor nanocrystals with size-dependent optical and electronic properties. researchgate.net this compound could potentially be used as a stabilizing agent in the synthesis of novel QDs, influencing their photoluminescent properties. researchgate.netijcmas.com Its specific chemical structure might offer advantages in creating stable, water-soluble QD micelles for applications in bioimaging and diagnostics. acs.org

Soft Robotics: Soft robotics is a rapidly growing field that focuses on creating flexible and adaptable robots from soft materials like hydrogels. bohrium.comspecialchem.com Hydrogels, which are polymer networks that can hold large amounts of water, are often responsive to external stimuli. mdpi.com Surfactants can be incorporated into hydrogel formulations to modify their mechanical properties, such as stiffness and self-healing capabilities. rsc.org this compound could be investigated for its ability to influence the structure and responsiveness of hydrogels used in soft actuators and sensors. acs.orgnih.gov For instance, its interaction with the polymer network could be tuned to create hydrogels that change shape or stiffness in response to specific chemical or electrical signals, a key requirement for advanced soft robotic systems. nih.gov

Synergistic Research Across Chemistry, Materials Science, and Environmental Engineering for this compound Innovations

The future development of this compound and its applications will heavily rely on collaborative efforts that transcend traditional disciplinary boundaries. mckinsey.com Innovations in this area are no longer confined to a single company or research lab but are increasingly the result of partnerships between industry, academia, and startups. wellspring.comweforum.org

A synergistic approach involving chemists, materials scientists, and environmental engineers is crucial. Chemists can focus on designing and synthesizing novel derivatives with enhanced performance. mdpi.com Materials scientists can then explore the integration of these new surfactants into advanced materials like nanocomposites, smart coatings, and functional textiles. Environmental engineers are essential for assessing the biodegradability and ecotoxicity of these new compounds, ensuring that innovation proceeds sustainably. Such collaborations can accelerate the transition to safer and more sustainable chemical alternatives. changechemistry.org

Standardization of Analytical and Performance Evaluation Methodologies for this compound

To ensure the reliable and reproducible evaluation of this compound and its derivatives, the standardization of analytical and performance testing methods is paramount. Currently, a wide range of techniques are used to characterize surfactants, which can make it difficult to compare data across different studies and laboratories. petro-online.comresearchgate.net

Standardized protocols should be established for fundamental measurements such as:

Purity and Composition: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to accurately quantify the compound and identify any by-products. intertek.comresearchgate.net

Critical Micelle Concentration (CMC): Employing consistent methods like surface tensiometry or conductivity measurements. youtube.com

Surface Activity: Standardizing the measurement of surface tension and interfacial tension against relevant oil phases. alfa-chemistry.com

Performance Metrics: Defining standard tests for foaming, emulsification, and wetting properties relevant to specific applications. youtube.com

The development and adoption of these standardized methodologies will not only improve the quality and comparability of research data but also provide a clear framework for regulatory assessment and quality control in industrial applications. hannainst.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Maleic anhydride (B1165640)
Ethylene oxide
Propylene oxide
Carbon dioxide
Polyethylene glycol
Polyglycerin
Formaldehyde
1,4-dioxane
Diethylhexyl sodium sulfosuccinate (B1259242)
Dioctyl Sodium Sulfosuccinate
Disodium laureth sulfosuccinate
Laureths (PEG lauryl ethers)
Cetearyl alcohol
Cetyl alcohol
Isostearyl alcohol
Myristyl alcohol
Behenyl alcohol
Stearyl alcohol
Oleyl alcohol
Octyl dodecanol
Cocos nucifera (coconut) oil
N-Hexadecyltrimethylammonium chloride (CTAC)
Poly(acrylate-methacrylate octadecyl ester) [P(AA-SMA)]
Riboflavin
Bovine serum albumin (BSA)
Lysozyme
Azobenzene
Spiropyran
Poly(2-hydroxyethyl methacrylate) (pHEMA)
Hydroxyethyl methacrylate (B99206) (HEMA)
Polypyrrole
Poly(ethylene glycol) diacrylate (PEGDA)
Chitosan (B1678972)
Methyl acrylate
Ethylenediamine
Cyanuric chloride
tert-Octylamine
1,4-butanediamine
Diisopropylethylamine
Casein
Anti-BSA IgG
Humic acids
Linear alkylbenzene sulphonates
Alkylphenol ethoxylate
Triton X-100 (an octylphenol (B599344) ethoxylate)
Lithium chloride

Q & A

Q. What are the recommended synthetic routes for preparing disodium C-allyl sulphonatosuccinate, and how can reaction efficiency be optimized?

this compound is synthesized via sulfonation and neutralization steps. A general approach involves:

  • Sulfonation of succinic acid derivatives : Reacting maleic anhydride with allyl alcohol to form an allyl ester, followed by sulfonation with sulfur trioxide or sodium bisulfite under controlled pH (4–6) to introduce the sulfonate group .
  • Neutralization : Adding sodium hydroxide (NaOH) to the sulfonated intermediate to form the disodium salt. Excess NaOH should be avoided to prevent hydrolysis of the ester bond .
  • Optimization : Reaction efficiency depends on temperature (60–80°C), molar ratios (1:1.2 for maleic anhydride:allyl alcohol), and catalyst use (e.g., p-toluenesulfonic acid). Purity can be monitored via titration for residual sulfonic acid .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional groups?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the allyl group (δ 5.2–5.8 ppm for vinyl protons) and sulfonate incorporation (δ 3.5–4.0 ppm for sulfonated carbons) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretching (1740–1720 cm⁻¹ for ester), S=O asymmetric stretching (1220–1150 cm⁻¹), and Na-O bonds (600–400 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies residual reactants and byproducts using a C18 column with UV detection at 210 nm .

Q. How does the allyl group influence the surfactant properties of this compound compared to alkyl-chain analogs?

The allyl group introduces unsaturation, enhancing:

  • Solubility : Improved water solubility due to reduced hydrophobicity compared to saturated alkyl chains (e.g., dodecyl or hexadecyl derivatives) .
  • Micelle formation : Lower critical micelle concentration (CMC) due to steric hindrance from the allyl group, as observed in analogous sulfosuccinates .
  • Reactivity : Allyl groups enable post-synthesis modifications (e.g., thiol-ene click chemistry), which are absent in saturated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies may arise from:

  • Impurity profiles : Residual sulfonic acid or unreacted allyl alcohol can skew toxicity results. Implement rigorous purification (e.g., recrystallization from ethanol/water mixtures) and validate purity via HPLC .
  • Test models : Compare in vitro (e.g., 3T3 fibroblast assays) and in vivo (e.g., OECD 423 acute oral toxicity) data to identify model-specific biases .
  • Environmental factors : pH and temperature during toxicity testing (e.g., hydrolytic degradation at alkaline pH) must be standardized .

Q. What methodologies are suitable for studying the compound’s interaction with biomembranes in drug delivery applications?

  • Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess lipid monolayer disruption at varying concentrations .
  • Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to evaluate membrane fluidity changes upon surfactant incorporation .
  • Molecular dynamics (MD) simulations : Model interactions between the allyl group and phospholipid bilayers (e.g., DPPC membranes) to predict permeability enhancement .

Q. How can the environmental persistence of this compound be evaluated in aquatic systems?

  • OECD 301F biodegradability test : Monitor CO₂ evolution over 28 days in activated sludge to assess aerobic degradation .
  • Hydrolysis kinetics : Conduct pH-dependent studies (pH 4–9) at 25–50°C to determine half-life and degradation pathways (e.g., ester bond cleavage) .
  • Ecotoxicity profiling : Use Daphnia magna (OECD 202) and Aliivibrio fischeri (ISO 11348) assays to quantify acute and chronic effects .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the sulfonate ester .
  • Data validation : Cross-reference NMR/IR results with computational chemistry tools (e.g., Gaussian for vibrational frequency calculations) to confirm assignments .
  • Contradiction management : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, impurities) causing data discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.